Neoline
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
466-26-2 |
|---|---|
Formule moléculaire |
C24H39NO6 |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17?,18?,19+,20-,21?,22+,23-,24?/m1/s1 |
Clé InChI |
XRARAKHBJHWUHW-RFESQMQVSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)O)COC |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dideacetyldelphisine; Neoline; Bullatine-B |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Profile of Neoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered significant interest for its notable biological activities, including analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characteristics, and known biological effects of this compound. Detailed experimental protocols for assessing its analgesic and anti-inflammatory activities, as well as its interaction with voltage-gated sodium channels, are presented. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a complex diterpene alkaloid with a hexacyclic aconitane skeleton. Its chemical identity is well-established and characterized by the following identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16-triol | [1] |
| CAS Number | 466-26-2 | |
| Molecular Formula | C₂₄H₃₉NO₆ | [1] |
| Molecular Weight | 437.57 g/mol | [1] |
| Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC | |
| InChI Key | XRARAKHBJHWUHW-SMCICNQZSA-N |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
Note on ¹³C NMR Data: Publicly accessible spectral databases confirm the availability of ¹³C NMR data for this compound, often requiring user registration to view the full spectrum and associated data.[2]
Mass Spectrometry
Detailed mass spectrometry data, including the fragmentation patterns of this compound under electron ionization (EI-MS), are crucial for its identification and characterization. This information is typically found in specialized chemical databases or original research articles focusing on the isolation and characterization of Aconitum alkaloids.
Biological Activity and Mechanism of Action
This compound has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. A key aspect of its mechanism of action appears to be the modulation of voltage-gated sodium channels.
Analgesic Activity
Studies have shown that this compound can significantly attenuate mechanical hyperalgesia in murine models of neuropathic pain.[3] This suggests its potential as a therapeutic agent for chronic pain conditions. The analgesic effects are thought to be mediated, at least in part, by its interaction with voltage-gated sodium channels, specifically Nav1.7.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been reported, contributing to its overall therapeutic profile. This activity is often evaluated using models of acute inflammation.
Mechanism of Action: Inhibition of Nav1.7
A primary molecular target identified for this compound is the voltage-gated sodium channel Nav1.7, which is a key player in pain signaling pathways. By inhibiting this channel, this compound can reduce the excitability of nociceptive neurons, thereby producing an analgesic effect. The precise nature of this interaction and the downstream signaling events are areas of active investigation. At present, specific intracellular signaling pathways directly modulated by this compound have not been fully elucidated in publicly available literature.
Experimental Protocols
To facilitate further research and validation of this compound's biological activities, detailed methodologies for key experiments are provided below.
Analgesic Activity: Von Frey Test in Mice
This protocol is used to assess mechanical allodynia, a hallmark of neuropathic pain.
Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.008 g to 3.5 g)
-
Elevated wire mesh platform
-
Testing chambers for animal acclimation
-
Male C57BL/6 mice
Procedure:
-
Acclimation: Place individual mice in the testing chambers on the elevated wire grid and allow them to acclimate for at least one hour before testing.
-
Filament Application: Starting with a mid-range filament (e.g., 0.6 g), apply it to the plantar surface of the hind paw with enough force to cause a slight bend. Hold for 1-2 seconds.
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, the next trial uses a filament of greater stiffness. If there is a positive response, the next trial uses a filament of lesser stiffness.
-
Testing Sequence: Continue this sequence until at least five stimuli have been applied after the first positive response.
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method statistical analysis.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
Objective: To measure the reduction in paw edema following treatment with this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
1% w/v solution of λ-carrageenan in sterile saline
-
Plethysmometer
-
This compound solution and vehicle control
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Groups: Divide animals into groups: vehicle control, this compound-treated (various doses), and positive control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.
-
Compound Administration: Administer this compound or the respective control substance (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Nav1.7 Inhibition: Whole-Cell Patch Clamp in HEK293 Cells
This electrophysiological technique is used to measure the effect of this compound on Nav1.7 channel currents.
Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by this compound and calculate the IC₅₀ value.
Materials:
-
HEK293 cells stably expressing human Nav1.7 channels
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
Procedure:
-
Cell Preparation: Plate the HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a potential of -120 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Data Acquisition and Analysis: Record the peak inward current at each concentration. Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC₅₀.
Visualizations
Experimental Workflow: Analgesic Activity Assessment
Caption: Workflow for assessing analgesic activity using the von Frey test.
Logical Relationship: Mechanism of Analgesia
Caption: Postulated mechanism of this compound's analgesic action via Nav1.7 inhibition.
Conclusion
This compound presents a promising natural product scaffold for the development of novel analgesic and anti-inflammatory drugs. Its well-defined chemical structure and demonstrated biological activity, particularly its inhibitory effect on the Nav1.7 sodium channel, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential. Future studies should focus on elucidating the complete spectroscopic profile, quantifying its in vivo efficacy, and unraveling the specific intracellular signaling pathways it modulates.
References
Neoline: A Technical Guide to its Origins, Natural Sources, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoline is a C19-diterpenoid alkaloid found in various species of the Aconitum genus, plants with a long history in traditional medicine. This document provides a comprehensive overview of the compound's origins, detailing its natural sources and biosynthetic pathway. It further outlines detailed experimental protocols for its isolation and purification from plant material. The known mechanism of action, primarily through the inhibition of the Nav1.7 sodium channel, is also discussed, with a focus on its implications for pain signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Compound Origin and Natural Sources
This compound, also known as Bullatine B, is a naturally occurring diterpene alkaloid.[1] Its chemical formula is C24H39NO6.[1] The primary natural sources of this compound are plants belonging to the Aconitum genus, commonly known as aconite, monkshood, or wolfsbane.[1]
Several species of Aconitum have been identified as containing this compound. These include:
-
Aconitum carmichaeli (Processed Aconite Root): This is a significant source of this compound and is a staple in traditional Chinese and Japanese medicine.[2][3] The processing of the raw aconite root is crucial as it reduces the toxicity of other highly potent alkaloids, like aconitine, while preserving compounds like this compound.[3]
-
Aconitum flavum Hand: this compound has been successfully isolated from the roots of this species.[4]
-
Aconitum pendulum: This species is another documented source of this compound.[1]
-
Aconitum jaluense: The presence of this compound has also been reported in this species.[1]
The concentration of this compound can vary significantly between different Aconitum species and even among different processed products of the same species, highlighting the importance of standardized extraction and quantification methods for quality control.[2]
Table 1: Natural Sources of this compound and Related Alkaloids
| Plant Species | Compound(s) Identified | Method of Analysis | Reference(s) |
| Aconitum carmichaeli | This compound, Benzoylmesaconine | HPLC, LC-MS | [2] |
| Aconitum flavum Hand | This compound | X-ray crystallography, NMR, MS | [4] |
| Aconitum pendulum | This compound, Benzoylmesaconine, Mesaconitine, Hypaconitine, Aconitine | UPLC-MS | [5] |
| Aconitum Species (General) | This compound, Fuziline, Songorine, Talatisamine | UPLC–Q-TOF–MS, HPLC–ESI/MS | [6] |
| Aconitum chasmanthum, Aconitum heterophyllum | Aconitine | HPLC-UV-DAD | [7][8] |
Biosynthesis of this compound
This compound belongs to the class of C19-diterpenoid alkaloids, which are characterized by a complex hexacyclic aconitane skeleton. The biosynthesis of these alkaloids is a multi-step process that originates from the universal precursors of terpenoid synthesis.
The proposed biosynthetic pathway for atisine-type diterpenoid alkaloids, which are precursors to this compound, begins with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce isopentenyl pyrophosphate (IPP).[9] Three molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[9] GGPP is then cyclized to form ent-copalyl diphosphate (ent-CPP), a key intermediate.[9] From ent-CPP, the pathway diverges to form various diterpene skeletons, including atisane-type diterpenoids.[9] It is from these atisine-type precursors that the more complex C19-diterpenoid alkaloids, including this compound, are thought to be derived through a series of oxidative and rearrangement reactions.[9] The nitrogen atom in the alkaloid structure is incorporated from an amine source, with studies suggesting L-serine as a likely contributor.[10]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Aconitum species generally involve solvent extraction, acid-base partitioning, and chromatographic techniques. The following is a generalized protocol based on methods used for related diterpenoid alkaloids.[11]
3.1. Extraction
-
Plant Material Preparation: Air-dry the roots of the selected Aconitum species and grind them into a fine powder.
-
Solvent Extraction: Extract the powdered plant material with 95% ethanol under reflux for 2 hours. Repeat the extraction three times to ensure a high yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.2. Acid-Base Partitioning
-
Suspension: Suspend the crude extract in a 2% aqueous hydrochloric acid solution.
-
Defatting: Wash the acidic solution with petroleum ether or another non-polar solvent to remove lipids and other non-polar impurities.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with an ammonia solution.
-
Alkaloid Extraction: Extract the alkaline solution repeatedly with chloroform or ethyl acetate. The free-base alkaloids will partition into the organic layer.
-
Washing and Drying: Combine the organic extracts, wash with distilled water until neutral, and then dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the dried organic extract to yield the total alkaloid fraction.
3.3. Chromatographic Purification
-
Column Chromatography: Subject the total alkaloid extract to column chromatography on silica gel.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of methanol in a chloroform-methanol mixture).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Further Purification: Pool the fractions containing this compound and subject them to further purification steps, such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.
Caption: General workflow for the isolation of this compound.
Mechanism of Action: Targeting Nav1.7
This compound has been identified as a potent analgesic, and its mechanism of action is primarily attributed to the inhibition of the voltage-gated sodium channel Nav1.7.[12] Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[13][14]
The inhibition of Nav1.7 by this compound leads to a reduction in the excitability of these sensory neurons.[12] This, in turn, decreases the propagation of nociceptive signals from the periphery to the central nervous system, resulting in an analgesic effect.[15]
Furthermore, the inhibition of Nav1.7 has been shown to have downstream effects on the opioid signaling pathway. Loss-of-function mutations in the gene encoding Nav1.7 are associated with an upregulation of endogenous opioids, such as enkephalins.[13] This suggests that the analgesic effects of this compound may be multifaceted, involving both direct inhibition of pain signal transmission and potentiation of the endogenous opioid system.
Caption: this compound's mechanism of action via Nav1.7 inhibition.
References
- 1. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active ingredient of aconite root against peripheral neuropathic pain is identified as this compound | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of aconitine in Aconitum chasmanthum and Aconitum heterophyllum from Kashmir Himalayas using HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. physoc.org [physoc.org]
- 14. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
Neoline's Mechanism of Action in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoline, a C19-diterpenoid alkaloid, has emerged as a compound of significant interest in neuropharmacology, particularly for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and in the management of neuropathic pain. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the neuronal level. The core of its neuroprotective effect appears to be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation initiates a downstream cascade that leads to a reduction in the key pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) plaque formation and hyperphosphorylation of the tau protein. While its efficacy in neuropathic pain models suggests a potential interaction with neuronal ion channels, direct electrophysiological evidence remains to be elucidated. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the known signaling pathways to facilitate further research and drug development efforts.
Core Mechanism of Action: AMPK Signaling Pathway Activation
The primary established mechanism of this compound's action in neurons involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. In the context of neurodegeneration, AMPK activation by this compound has been shown to have significant neuroprotective effects.
A key study demonstrated that chronic administration of this compound in a transgenic mouse model of Alzheimer's disease (Tg-APPswe/PS1dE9) led to increased phosphorylation of AMPK in the hippocampus[1]. This activation of AMPK is the initiating event for a cascade of downstream effects that ameliorate Alzheimer's-like pathology.
Downregulation of BACE1 and Reduction of Amyloid-β
Activated AMPK, following this compound treatment, leads to a decrease in the expression of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)[1]. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which generates the neurotoxic Aβ peptides that aggregate to form plaques in the brains of Alzheimer's patients. By downregulating BACE1, this compound effectively reduces the production of Aβ[1]. This reduction in Aβ levels contributes to a decrease in the overall amyloid plaque burden in the brain[1].
Reduction of Tau Protein Phosphorylation
Another critical consequence of this compound-induced AMPK activation is the reduction of tau protein hyperphosphorylation[1]. In Alzheimer's disease, the microtubule-associated protein tau becomes abnormally hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death. The precise mechanism by which AMPK activation leads to reduced tau phosphorylation is an area of ongoing investigation, but it is a consistent finding in studies of this compound's effects[1].
Potential Mechanisms in Neuropathic Pain
This compound has been reported to be effective in animal models of neuropathic pain[1]. This suggests that this compound may also exert its effects through the modulation of neuronal excitability and signaling pathways directly involved in pain transmission. Neuropathic pain is often characterized by hyperexcitability of sensory neurons, which is driven by alterations in the function and expression of various ion channels, including voltage-gated sodium, potassium, and calcium channels[2][3][4]. While direct evidence is currently lacking, it is plausible that this compound may interact with these ion channels to attenuate neuronal firing and reduce pain signals. Further electrophysiological studies are required to investigate these potential mechanisms.
Unexplored Areas: Direct Ion Channel and Neurotransmitter System Interactions
To date, there is a notable absence of published research detailing the direct effects of this compound on specific neuronal ion channels or neurotransmitter systems.
-
Ion Channels: Patch-clamp electrophysiology studies are necessary to determine if this compound directly modulates the activity of key ion channels involved in neuronal excitability, such as voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels.
-
Neurotransmitter Systems: The effect of this compound on synaptic transmission and its potential interactions with major neurotransmitter receptors, including glutamate (e.g., NMDA receptors) and GABA receptors, remains to be investigated. Such studies would provide a more complete picture of this compound's neuropharmacological profile.
Quantitative Data
The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a Tg-APPswe/PS1dE9 mouse model of Alzheimer's disease.
| Parameter | Treatment Group | Result | Reference |
| Behavioral Outcomes | |||
| Y-maze (Spontaneous alternation) | This compound (0.1 mg/kg) | Significant improvement in spatial working memory | [1] |
| Passive avoidance test | This compound (0.1 mg/kg) | Significant improvement in long-term memory | [1] |
| Biochemical Outcomes (Hippocampus) | |||
| p-AMPK/AMPK ratio | This compound (0.1 mg/kg) | Significant increase | [5] |
| BACE1 protein expression | This compound (0.1 mg/kg) | Significant decrease | [5] |
| Aβ protein expression | This compound (0.1 mg/kg) | Significant decrease | [5] |
| p-Tau/Tau ratio | This compound (0.1 mg/kg) | Significant decrease | [5] |
Experimental Protocols
Detailed experimental protocols for the key assays relevant to this compound's mechanism of action are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Western Blotting for AMPK, BACE1, and Tau
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK, AMPK, BACE1, p-Tau, Tau, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control. The ratio of phosphorylated to total protein is calculated for AMPK and Tau.
BACE1 Activity Assay (Fluorometric)
-
Tissue Lysate Preparation: Prepare brain tissue lysates in a suitable non-denaturing buffer.
-
Assay Principle: This assay utilizes a specific BACE1 substrate conjugated to a fluorophore and a quencher. In the presence of BACE1 activity, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Reaction Setup: In a 96-well plate, add tissue lysate, BACE1 assay buffer, and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: BACE1 activity is proportional to the fluorescence signal. A BACE1 inhibitor can be used as a negative control.
Primary Neuronal Culture
-
Dissociation: Dissect hippocampi from embryonic (E18) rat or mouse brains and dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plating: Plate the dissociated neurons onto poly-D-lysine coated culture dishes or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Change the medium every 3-4 days.
-
Treatment: After a desired number of days in vitro (DIV), neurons can be treated with this compound or other compounds for subsequent analysis.
Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Preparation: Use primary cultured neurons or acute brain slices.
-
Recording Setup: Place the culture dish or brain slice on the stage of an inverted microscope equipped with micromanipulators.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
Data Acquisition: Record neuronal activity (voltage or current) using a patch-clamp amplifier and data acquisition software. This compound can be applied to the bath solution to observe its effects on neuronal properties such as resting membrane potential, action potential firing, and synaptic currents.
Visualizations
Signaling Pathway of this compound in Neurons
References
- 1. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic channels and neuropathic pain: physiopathology and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Channel Genes in Painful Neuropathies [mdpi.com]
- 4. Ion channel blockers for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Known Physiological Effects of Neoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoline is a diterpenoid alkaloid and an active component isolated from the processed roots of plants in the Aconitum genus, which have a history of use in traditional medicine for treating pain. This technical guide provides a comprehensive overview of the current scientific understanding of the physiological effects of this compound, with a particular focus on its analgesic properties and underlying mechanism of action. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates the known signaling pathways associated with this compound's activity. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development.
Introduction
This compound is recognized as a significant bioactive constituent of processed aconite root, a traditional remedy for pain.[1] Scientific investigations have begun to elucidate the physiological effects of this compound, identifying it as a promising agent for the alleviation of neuropathic pain.[1] This guide synthesizes the available preclinical data on this compound, providing a technical foundation for further research and development.
Physiological Effects
The primary physiological effect of this compound documented in scientific literature is its analgesic activity, specifically in the context of neuropathic pain.
Analgesic Effects
In vivo studies have demonstrated that this compound significantly attenuates mechanical hyperalgesia in murine models of neuropathic pain.[1] This effect has been observed in models induced by the chemotherapeutic agent paclitaxel and by partial ligation of the sciatic nerve.[1]
Data Presentation: In Vivo Analgesic Activity
| Compound | Animal Model | Pain Model | Dose | Route of Administration | Effect | Reference |
| This compound | Murine | Paclitaxel-induced neuropathic pain | 10 mg/kg/day | Subcutaneous | Attenuation of mechanical hyperalgesia | [1] |
| This compound | Murine | Partial sciatic nerve ligation | 10 mg/kg/day | Subcutaneous | Attenuation of mechanical hyperalgesia | [1] |
Mechanism of Action
The analgesic properties of this compound are believed to be mediated through its interaction with voltage-gated sodium channels, specifically Nav1.7.
Inhibition of Nav1.7
Voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals. This compound has been identified as an inhibitor of this channel, which is considered its primary mechanism of action for producing analgesia.
Data Presentation: Nav1.7 Inhibition
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 | Data not available | Whole-cell patch clamp |
Note: While this compound is known to target Nav1.7, specific quantitative data such as the IC50 value are not currently available in the public domain.
Signaling Pathways
The inhibition of Nav1.7 by this compound is expected to modulate downstream signaling pathways involved in nociception. While direct evidence for this compound's influence on these pathways is still emerging, the known consequences of Nav1.7 inhibition suggest potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and opioid signaling pathways.
Potential Downstream Signaling of Nav1.7 Inhibition
Inhibition of Nav1.7 can lead to a reduction in the phosphorylation of key signaling proteins such as p38 MAPK, JNK, and ERK.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. Limited pharmacokinetic data for this compound is available from studies in rats.
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Route | Value | Unit | Reference |
| Cmax | Rat | Data not specified | Oral (PA extract) | Data not available | [1] | |
| Tmax | Rat | Data not specified | Oral (PA extract) | Data not available | [1] | |
| AUC | Rat | Data not specified | Oral (PA extract) | Data not available | [1] |
Note: While plasma concentrations of this compound have been measured in rats following oral administration of a processed aconite root extract, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for isolated this compound have not been reported.
Toxicology
A comprehensive toxicological profile is essential for the safety assessment of any potential therapeutic agent. Currently, there is a lack of publicly available data on the toxicology of this compound.
Data Presentation: Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | Data not available | Data not available | Data not available | |
| Subchronic Toxicity | Data not available | Data not available | Data not available | |
| Genotoxicity | Data not available | Data not available | Data not available | |
| Reproductive & Developmental Toxicity | Data not available | Data not available | Data not available |
Note: The absence of toxicological data represents a significant gap in the current knowledge of this compound and highlights a critical area for future research.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the physiological effects of compounds like this compound.
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity in rodents.
-
Acclimation: Individually place animals in chambers on an elevated mesh floor and allow them to acclimate for a specified period.
-
Filament Application: Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
Response: A positive response is noted as a withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using a statistical method, such as the up-down method.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure ion channel activity in individual cells.
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., Nav1.7) on coverslips.
-
Pipette Preparation: Fabricate glass micropipettes and fill with an appropriate intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.
-
Data Acquisition: Apply voltage protocols and record the resulting ion currents.
Conclusion and Future Directions
This compound has demonstrated promising analgesic effects in preclinical models of neuropathic pain, likely through the inhibition of the Nav1.7 sodium channel. However, a significant amount of research is still required to fully characterize its physiological effects. Key areas for future investigation include:
-
Quantitative Pharmacological Characterization: Determination of the IC50 of this compound for Nav1.7 and other relevant ion channels.
-
Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, and bioavailability.
-
Toxicology and Safety Pharmacology: A thorough toxicological evaluation, including acute and chronic toxicity, genotoxicity, and safety pharmacology studies focusing on cardiovascular and respiratory systems.
-
Mechanism of Action: Elucidation of the specific downstream signaling pathways modulated by this compound following Nav1.7 inhibition.
Addressing these knowledge gaps will be crucial for the potential development of this compound as a novel therapeutic agent for the management of pain.
References
The Diterpenoid Alkaloid Bullatine B (Neoline): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bullatine B, also known as Neoline, is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Traditionally utilized in various forms of Asian medicine for its analgesic and anti-inflammatory properties, Bullatine B is the subject of ongoing scientific investigation to elucidate its pharmacological mechanisms and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of Bullatine B. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
The Aconitum genus, commonly known as monkshood or wolfsbane, has a long and storied history in traditional medicine, particularly in Asia, for treating a variety of ailments, including pain and inflammation.[1] However, the high toxicity of raw Aconitum preparations necessitated the development of processing methods to reduce their harmful effects while preserving their therapeutic properties. These traditional practices paved the way for modern phytochemical investigations into the active constituents of these plants.
Among the numerous alkaloids isolated from Aconitum species, Bullatine B (this compound) has emerged as a compound of significant interest due to its notable analgesic, anti-inflammatory, and neuroprotective activities. This guide provides an in-depth exploration of the scientific knowledge surrounding Bullatine B, from its initial discovery to its current state of research.
Discovery and History
Physicochemical Properties
Bullatine B is a complex diterpenoid alkaloid with the molecular formula C₂₄H₃₉NO₆. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₉NO₆ | [5] |
| Molecular Weight | 437.6 g/mol | [5] |
| CAS Number | 466-26-2 | [5] |
| Appearance | Crystalline powder | |
| Melting Point | 153-154 °C | |
| Boiling Point | 578.3 °C at 760 mmHg | |
| Density | 1.3 g/cm³ | |
| Solubility | Soluble in DMSO |
Structural Elucidation
The intricate molecular structure of Bullatine B has been elucidated through a combination of spectroscopic techniques. Early structural studies relied on NMR and mass spectrometry data. A significant advancement in understanding its three-dimensional structure came from a 2011 study that reported the single-crystal X-ray analysis of this compound isolated from Aconitum flavum. This study confirmed the aconitane carbon skeleton with its characteristic four six-membered and two five-membered rings. More recently, a 2020 study combining NMR spectroscopy and X-ray crystallography revealed an unusual twisted-boat conformation for the 1α-hydroxy-A-ring of Bullatine B.
Experimental Protocols
General Alkaloid Extraction from Aconitum Species
The following is a generalized protocol for the extraction of total alkaloids from Aconitum plant material, based on common methodologies.
Figure 1. Generalized workflow for the extraction and isolation of Bullatine B.
Structural Characterization
The definitive structural elucidation of Bullatine B involves the following key analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the crystalline state.
Biological Activities and Mechanism of Action
Bullatine B exhibits a range of biological activities, with its analgesic, anti-inflammatory, and neuroprotective effects being the most prominent.
Analgesic Activity
Bullatine B has demonstrated significant analgesic properties, particularly in models of neuropathic pain. Quantitative data on its analgesic and related activities are summarized in Table 2.
| Activity | Assay | Result | Reference |
| Toxicity | LD₅₀ (intraperitoneal, mouse) | 150 mg/kg | |
| Nav1.7 Inhibition | HEK293 cells expressing human Nav1.7 | IC₅₀ = 25.8 nM | |
| Analgesic Effect | von Frey test in streptozotocin-induced diabetic mice | Increased mechanical pain threshold at 10 mg/kg | |
| Antioxidant Activity | DPPH radical scavenging | 65.3% at 1 mM |
Anti-inflammatory Activity
While direct quantitative data for the anti-inflammatory activity of Bullatine B is limited, extensive research on the closely related compound, Bullatine A, provides strong evidence for the potential mechanism. Bullatine A has been shown to exert its anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB signaling pathway.[6][7][8][9] This pathway is a key regulator of the inflammatory response.
The proposed anti-inflammatory signaling pathway, based on studies of Bullatine A, is depicted in Figure 2.
Figure 2. Proposed anti-inflammatory signaling pathway of Bullatine B.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of this compound. In a mouse model of Alzheimer's disease, oral administration of this compound improved memory and cognition, and reduced the burden of amyloid-β plaques and tau phosphorylation in the brain.[4] The proposed mechanism for this neuroprotective effect involves the activation of AMP-activated protein kinase (AMPK).[4]
The proposed neuroprotective signaling pathway is illustrated in Figure 3.
Figure 3. Proposed neuroprotective signaling pathway of Bullatine B (this compound).
Conclusion and Future Directions
Bullatine B (this compound) is a promising diterpenoid alkaloid with a well-established basis for its analgesic, anti-inflammatory, and neuroprotective properties. While significant progress has been made in understanding its structure and biological activities, further research is warranted. Specifically, a more detailed investigation into the historical aspects of its discovery would provide valuable context. Furthermore, direct quantitative studies on the anti-inflammatory and neuroprotective effects of Bullatine B are needed to corroborate the findings from studies on related compounds and to fully elucidate its therapeutic potential. The development of more efficient and scalable isolation and synthetic protocols will also be crucial for advancing the research and potential clinical applications of this intriguing natural product.
References
- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1911 Encyclopædia Britannica/Aconite - Wikisource, the free online library [en.wikisource.org]
- 3. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bullatine A exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bullatine A exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Neoline as a diterpene alkaloid from Aconitum species
An In-depth Technical Guide on Neoline, a Diterpene Alkaloid from Aconitum Species
Abstract
This compound is a C19-diterpenoid alkaloid predominantly isolated from various species of the Aconitum genus.[1][2] Traditionally, Aconitum roots have been utilized in folk medicine for their analgesic and anti-inflammatory properties.[3][4] this compound, being one of the less toxic alkaloids in this family, has attracted significant scientific interest.[4] Pharmacological studies have validated its potential as an anti-inflammatory and analgesic agent, with demonstrated efficacy in various preclinical models.[5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, occurrence, and quantitative pharmacological data. It further details established experimental protocols for its isolation and for the evaluation of its biological activities, and illustrates key workflows and its proposed mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known as Bullatine B, is a complex diterpene alkaloid with a characteristic aconitane skeleton.[1][4] Its chemical structure and properties are summarized below.
| Property | Data | Reference |
| IUPAC Name | (1α,6α,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol | [4] |
| Molecular Formula | C24H39NO6 | [1] |
| Molecular Weight | 437.6 g/mol | [1] |
| CAS Number | 466-26-2 | [3] |
| Synonyms | This compound, Bullatine B | [1][3] |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, chloroform | [3] |
Occurrence and Isolation
This compound is a natural metabolite found in several Aconitum species, including A. carmichaeli, A. flavum, A. pendulum, and A. laciniatum.[1][2][6][7] The concentration of this compound can vary depending on the plant species, geographical origin, and processing methods.
General Isolation Protocol from Aconitum Roots
The isolation of this compound from powdered Aconitum roots typically involves solvent extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.
References
- 1. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] this compound from Aconitum flavum Hand | Semantic Scholar [semanticscholar.org]
- 3. CAS 466-26-2: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Neoline: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide
Neoline (C₂₄H₃₉NO₆), a C19 diterpenoid alkaloid predominantly isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its notable pharmacological activities, including analgesic and anti-inflammatory properties. This technical guide provides a detailed overview of the physicochemical properties of this compound, offering crucial data and methodologies for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound, also known by its synonym Bullatine B, is a complex heterocyclic compound. Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₉NO₆ | [1][2][3][4] |
| Molecular Weight | 437.57 g/mol | [1][2][3] |
| CAS Number | 466-26-2 | [1][2][4][5] |
| Appearance | Solid, Powder | [1][5] |
| Melting Point | 153-154 °C; 159-160 °C; 159-161 °C | [2][4][5] |
| Boiling Point | 578.3 ± 50.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4][5] |
| pKa | 13.32 ± 0.70 (Predicted) | [5] |
| XLogP3 | -0.1; 0.43990 (Predicted) | [3][4] |
| Solubility | Generally soluble in organic solvents, less soluble in water. | [1] |
| InChIKey | XRARAKHBJHWUHW-SMCICNQZSA-N | [1] |
Note on conflicting data: Different sources report slightly varying melting points, which may be attributed to experimental conditions or sample purity. Similarly, predicted values for properties like pKa and XLogP3 can vary based on the algorithm used.
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. While comprehensive spectral datasets are not always publicly aggregated, the following provides an overview of expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A reference to the ¹³C NMR spectrum of this compound is available in chemical databases.[3] The complex polycyclic structure of this compound results in a rich spectrum with distinct signals for each of its 24 carbon atoms.
A detailed peak list and spectrum were not available in the searched resources.
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to its numerous stereocenters and overlapping signals. Characteristic chemical shifts and coupling constants would provide critical information on the proton environment within the molecule.
Specific ¹H NMR data for this compound was not found in the conducted searches.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected peaks include:
-
O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl groups.
-
C-H stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds.
-
C-O stretching: Strong absorptions in the 1260-1000 cm⁻¹ range from the ether and alcohol functionalities.
A specific experimental IR spectrum for this compound was not identified in the search results.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 437. Subsequent fragmentation would likely involve the loss of water, methoxy, and ethyl groups, providing valuable structural information.
A detailed experimental mass spectrum and fragmentation analysis for this compound were not available in the searched resources.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Long-term storage: For periods up to 6 months, storage at -80°C is recommended.
-
Short-term storage: For up to one month, storage at -20°C, protected from light, is advised.
Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) would be necessary to fully characterize its stability profile and identify potential degradation products.
Mechanism of Action: Inhibition of Nav1.7
Recent studies have elucidated a key mechanism of action for this compound's analgesic effects. It has been shown to target and inhibit the voltage-gated sodium channel Nav1.7.[6] This channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[1][5] By inhibiting the Nav1.7 current, this compound effectively reduces the excitability of these sensory neurons, thereby ameliorating mechanical hyperalgesia.[6]
References
- 1. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Potential Therapeutic Targets of Neoline: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Preclinical Evidence and Future Directions
Introduction
Neoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a compound of significant interest in preclinical research. Traditionally used in various forms of Asian medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its potential therapeutic targets for researchers, scientists, and drug development professionals. The available data suggests promising applications in the fields of neurodegenerative diseases and pain management. This document summarizes the key findings, presents quantitative data for comparative analysis, details experimental methodologies for reproducibility, and visualizes the implicated signaling pathways.
Neuroprotective Effects: Targeting Alzheimer's Disease Pathology
The most well-documented therapeutic potential of this compound lies in its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Preclinical studies have demonstrated that this compound can ameliorate cognitive deficits and mitigate key pathological hallmarks of AD through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.
Core Target: AMP-Activated Protein Kinase (AMPK)
This compound has been shown to induce the phosphorylation of AMPK in the hippocampus of a transgenic mouse model of Alzheimer's disease (Tg-APPswe/PS1dE9).[1] AMPK is a master regulator of cellular energy homeostasis, and its activation has been linked to several neuroprotective mechanisms. The activation of AMPK by this compound appears to be a central node from which its downstream therapeutic effects emanate.
Downstream Effects on Amyloid-β and Tau Pathology
Chronic oral administration of this compound in an AD mouse model led to a significant reduction in the number of amyloid-β (Aβ) plaques and the overall amount of Aβ in the brain.[1] This effect is, at least in part, attributed to the downregulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] Furthermore, this compound treatment also resulted in decreased phosphorylation of tau protein, a primary component of neurofibrillary tangles, another hallmark of AD.[1]
The proposed signaling cascade for this compound's neuroprotective action is illustrated below.
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from a key study investigating the effects of this compound in a mouse model of Alzheimer's disease.
| Parameter | Animal Model | Treatment Groups | Dosage | Duration | Key Findings | Reference |
| Cognitive Function | Tg-APPswe/PS1dE9 mice | Control, this compound Low, this compound High, Donepezil | 0.05 mg/kg/day (Low), 0.1 mg/kg/day (High) | 3 months | Improved memory and cognition in Morris water maze and Y-maze tests. | [1] |
| Amyloid-β Pathology | Tg-APPswe/PS1dE9 mice | Control, this compound Low, this compound High, Donepezil | 0.05 mg/kg/day (Low), 0.1 mg/kg/day (High) | 3 months | Reduced number of amyloid-β plaques and amount of amyloid-β in the brain. | [1] |
| Tau Pathology | Tg-APPswe/PS1dE9 mice | Control, this compound Low, this compound High, Donepezil | 0.05 mg/kg/day (Low), 0.1 mg/kg/day (High) | 3 months | Decreased phosphorylation of tau protein in the hippocampus. | [1] |
| Protein Expression | Tg-APPswe/PS1dE9 mice | Control, this compound Low, this compound High, Donepezil | 0.05 mg/kg/day (Low), 0.1 mg/kg/day (High) | 3 months | Increased AMPK phosphorylation; Decreased BACE1 expression. | [1] |
Analgesic Effects: A Potential for Neuropathic Pain
This compound has demonstrated significant potential in the alleviation of neuropathic pain, a debilitating condition that is often refractory to conventional analgesics.
Efficacy in Neuropathic Pain Models
Studies have shown that this compound significantly attenuates mechanical hyperalgesia in mouse models of neuropathic pain induced by paclitaxel and partial sciatic nerve ligation.[2] This suggests that this compound may target underlying mechanisms of nerve injury-induced pain hypersensitivity. While the precise molecular mechanism remains to be fully elucidated, its effectiveness in these models points towards a potential modulation of neuronal excitability or neuro-inflammation in the pain pathway.
Anti-Inflammatory Potential: An Area for Further Investigation
While this compound is reported to have anti-inflammatory effects, specific studies detailing its mechanism of action on key inflammatory pathways are limited. Based on the activity of structurally related compounds and the known interplay between inflammation and the pathways modulated by this compound, it is plausible that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators. However, direct evidence of this compound's effect on pathways such as NF-κB, or on the production of cytokines like TNF-α and IL-6, is currently lacking in the scientific literature. Further research is warranted to explore these potential targets.
Safety Profile: Unexplored Territories
A critical aspect of drug development is the comprehensive evaluation of a compound's safety profile. As of the writing of this guide, there is a notable absence of publicly available data on the potential cardiotoxicity of this compound, including its effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel. hERG channel inhibition is a major cause of drug-induced cardiac arrhythmias. Similarly, the effects of this compound on apoptosis-related signaling pathways, such as caspase activation, have not been reported. These represent critical knowledge gaps that must be addressed in future preclinical safety and toxicology studies.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies on this compound.
In Vivo Alzheimer's Disease Model
-
Animal Model: Tg-APPswe/PS1dE9 transgenic mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant human presenilin 1. C57BL/6J mice were used as wild-type controls.[1]
-
Treatment: this compound was administered orally at doses of 0.05 mg/kg/day (low dose) and 0.1 mg/kg/day (high dose) for three months, starting at 7.5 months of age. Donepezil (1 mg/kg/day) was used as a positive control.[1]
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Parameters measured include escape latency and time spent in the target quadrant during a probe trial.
-
Immunohistochemistry for Amyloid-β Plaques: Brain sections were stained with antibodies specific for amyloid-β to visualize and quantify plaque burden. The general workflow is depicted below.
-
Western Blot Analysis: Hippocampal lysates were used to quantify the protein levels of p-AMPK, total AMPK, BACE1, and phosphorylated tau. A generalized protocol is outlined below.
In Vivo Neuropathic Pain Model
-
Animal Models: Paclitaxel-induced neuropathy and partial sciatic nerve ligation (Seltzer model) in mice.[2]
-
Treatment: this compound (10 mg/kg/day) was administered subcutaneously.[2]
-
Behavioral Testing: Mechanical hyperalgesia was assessed using the von Frey filament test, which measures the withdrawal threshold to a mechanical stimulus.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, particularly for neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate the AMPK signaling pathway, thereby reducing both amyloid-β and tau pathology, positions it as a multi-target candidate worthy of further investigation. Additionally, its efficacy in preclinical models of neuropathic pain suggests a broader therapeutic potential.
However, significant knowledge gaps remain that are critical for advancing this compound towards clinical development. A thorough investigation into its anti-inflammatory mechanisms, including its effects on the NF-κB pathway and cytokine production, is essential. Most importantly, a comprehensive safety and toxicology evaluation is urgently needed. This must include rigorous assessment of potential cardiotoxicity, including hERG channel liability, and an investigation into its effects on apoptosis.
Future research should focus on:
-
Elucidating the detailed molecular mechanisms of this compound's anti-inflammatory and analgesic effects.
-
Conducting dose-response studies to determine IC50 values for its various biological activities.
-
Performing comprehensive in vitro and in vivo safety pharmacology and toxicology studies, with a specific focus on cardiovascular safety.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery.
Addressing these critical areas will be paramount in determining the viability of this compound as a novel therapeutic agent for neurodegenerative diseases, neuropathic pain, and potentially other inflammatory conditions.
References
- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Neoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoline is a diterpenoid alkaloid found in plants of the Aconitum genus, which have a history of use in traditional medicine. Recent in vivo research has highlighted its potential therapeutic effects, particularly in models of neuropathic pain and neurodegenerative diseases.[1] These application notes provide an overview of the experimental use of this compound in in vivo studies, including detailed protocols and data summaries to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies involving the administration of this compound in various animal models.
Table 1: In Vivo Efficacy of this compound in a Murine Neuropathic Pain Model [1]
| Animal Model | Compound | Dose | Route of Administration | Key Findings |
| Paclitaxel-induced neuropathic pain in mice | This compound | 10 mg/kg/day | Subcutaneous | Significantly attenuated mechanical hyperalgesia |
| Partial sciatic nerve ligation in mice | This compound | 10 mg/kg/day | Subcutaneous | Significantly attenuated mechanical hyperalgesia |
Table 2: In Vivo Efficacy of this compound in a Murine Alzheimer's Disease Model [2]
| Animal Model | Compound | Dose | Route of Administration | Duration | Key Findings |
| Tg-APPswe/PS1dE9 mice | This compound | 0.1 mg/kg | Oral | 3 months | Improved memory and cognition; Reduced amyloid-β plaque and levels |
| Tg-APPswe/PS1dE9 mice | This compound | 0.5 mg/kg | Oral | 3 months | Improved memory and cognition; Reduced amyloid-β plaque and levels; Reduced anxiety behavior; Induced AMPK phosphorylation |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Neuropathic Pain
This protocol is based on methodologies used to assess the analgesic effects of this compound in chemically-induced and nerve-injury models of neuropathic pain.[1]
1. Animal Model Induction:
-
Paclitaxel-Induced Neuropathy:
-
Administer paclitaxel to mice (e.g., C57BL/6) via intraperitoneal injection. A cumulative dose is often used, for example, 8 mg/kg administered on four alternate days.
-
Monitor the development of mechanical hyperalgesia over the following days using the von Frey filament test.
-
-
Partial Sciatic Nerve Ligation (Seltzer Model):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully ligate approximately 1/3 to 1/2 of the dorsal aspect of the sciatic nerve with a suture (e.g., 8-0 silk).
-
Close the incision with sutures or staples.
-
Allow the animals to recover and monitor for the development of mechanical hyperalgesia.
-
2. This compound Administration:
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle suitable for subcutaneous injection, such as a mixture of sterile saline and a solubilizing agent (e.g., DMSO and Tween 80). The final concentration of the solubilizing agent should be minimal and non-toxic.
-
-
Administration:
-
Administer this compound subcutaneously at a dose of 10 mg/kg/day.[1]
-
The control group should receive an equivalent volume of the vehicle.
-
Administration can begin after the establishment of neuropathic pain.
-
3. Assessment of Mechanical Hyperalgesia (von Frey Test):
-
Place the mice in individual compartments on a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold using a method such as the up-down method.
-
Measurements should be taken at baseline (before induction), after induction, and at various time points after this compound administration.
Protocol 2: Evaluation of this compound in a Murine Model of Alzheimer's Disease
This protocol is based on a study investigating the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.[2]
1. Animal Model:
-
Use a transgenic mouse model of Alzheimer's disease, such as the Tg-APPswe/PS1dE9 model.
-
Animals can be aged to a point where Alzheimer's-like pathology is present (e.g., 7.5 months of age).[2]
2. This compound Administration:
-
Preparation of this compound Solution for Oral Gavage:
-
Prepare a suspension or solution of this compound in a suitable vehicle for oral administration (e.g., sterile water with a suspending agent).
-
-
Administration:
-
Administer this compound orally via gavage at doses of 0.1 mg/kg or 0.5 mg/kg daily for a period of 3 months.[2]
-
The control group should receive the vehicle.
-
3. Behavioral and Molecular Assessments:
-
Behavioral Testing (to be performed during the final weeks of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: To quantify amyloid-β plaques and phosphorylated tau in the hippocampus and cortex.
-
ELISA: To measure the levels of soluble and insoluble amyloid-β.
-
Western Blot: To analyze the expression of proteins such as BACE1 and the phosphorylation status of AMPK in hippocampal lysates.[2]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Potential Anti-Inflammatory Mechanism of this compound
While the precise molecular targets of this compound in inflammatory signaling are still under investigation, many anti-inflammatory compounds modulate key pathways such as NF-κB and MAPK. The following diagram illustrates a generalized overview of these pathways, which are common targets for anti-inflammatory agents.
Caption: Generalized inflammatory signaling pathways potentially modulated by this compound.
Experimental Workflow: In Vivo Neuropathic Pain Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Caption: Workflow for in vivo assessment of this compound in a neuropathic pain model.
Signaling Pathway: this compound's Effect in an Alzheimer's Disease Model
Based on current findings, this compound has been shown to activate the AMPK signaling pathway in a mouse model of Alzheimer's disease.[2] This activation is associated with downstream effects that are beneficial in this disease context.
Caption: this compound's activation of the AMPK pathway in an Alzheimer's disease model.
References
- 1. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neoline Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] As a member of this class of complex natural products, this compound has garnered interest for its potential biological activities, including neuroprotective and anti-inflammatory effects.[2][3] Accurate and reproducible in vitro studies are contingent upon the correct preparation and application of this compound stock solutions. These application notes provide a detailed protocol for the preparation of this compound stock solutions and their use in cell culture experiments.
Data Presentation
For accurate and reproducible preparation of this compound stock solutions, the following physicochemical properties are essential.
| Property | Value | Source(s) |
| CAS Number | 466-26-2 | [4][5] |
| Molecular Formula | C₂₄H₃₉NO₆ | [1][6] |
| Molecular Weight | 437.57 g/mol | [2][7] |
| Appearance | White to off-white solid | [7] |
| Solubility | DMSO: 250 mg/mL (571.34 mM) | [7] |
| Storage (Solid) | Store at -20°C, protect from light | [2] |
| Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months (protect from light) | [2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (CAS 466-26-2)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: In a sterile environment, such as a laminar flow hood, accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculation of DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:
Volume (µL) of DMSO = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000
For 1 mg of this compound: Volume (µL) = (1 mg / 437.57 g/mol ) * 100,000 ≈ 228.5 µL
-
Dissolution: Carefully transfer the weighed this compound powder to a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous, sterile DMSO.
-
Mixing: Securely cap the tube/vial and vortex thoroughly until the this compound is completely dissolved. The resulting solution should be clear and colorless. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7]
Protocol 2: General Workflow for Treating Cultured Cells with this compound
This protocol provides a general procedure for diluting the this compound stock solution and treating adherent cells in culture.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the culture medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] It is recommended to maintain a consistent final DMSO concentration across all experimental and control groups.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following the incubation period, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, western blotting, or gene expression analysis.
Mandatory Visualization
This compound Stock Solution Preparation Workflow
Caption: Workflow for the preparation of a this compound stock solution.
Putative Signaling Pathway of this compound's Neuroprotective and Anti-inflammatory Effects
Diterpenoid alkaloids have been shown to exert their biological effects through various signaling pathways. Based on existing literature for related compounds, this compound may modulate the PI3K/Akt and AMPK signaling pathways, which are crucial in cell survival, inflammation, and metabolism.[3][10][11]
Caption: A putative signaling pathway for this compound's biological effects.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 6. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Anti-diabetic effect of three new norditerpenoid alkaloids in vitro and potential mechanism via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
Application Notes and Protocols for Neoline in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Neoline in various mouse models, based on preclinical research. The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound.
Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model
This compound has demonstrated potential neuroprotective effects by improving memory impairment and reducing the pathological hallmarks of Alzheimer's disease in a transgenic mouse model.[1]
Data Presentation: this compound in Alzheimer's Disease Mouse Model
| Parameter | Details | Reference |
| Mouse Model | Tg-APPswe/PS1dE9 | [1] |
| Dosage | 0.1 mg/kg and 0.5 mg/kg | [1] |
| Administration Route | Oral | [1] |
| Frequency | Daily | [1] |
| Duration | 3 months (starting at 7.5 months of age) | [1] |
| Key Outcomes | - Improved memory and cognition- Reduced amyloid-β plaque number and amount- Reduced anxiety-like behavior- Increased AMPK phosphorylation- Decreased tau, amyloid-β, and BACE1 expression in the hippocampus | [1] |
Experimental Protocol: Evaluation of this compound in a Tg-APPswe/PS1dE9 Mouse Model
-
Animal Model: Utilize Tg-APPswe/PS1dE9 transgenic mice, a commonly used model for Alzheimer's disease research.
-
Treatment Groups:
-
Vehicle control group (e.g., saline or appropriate vehicle).
-
This compound low dose group (0.1 mg/kg).
-
This compound high dose group (0.5 mg/kg).
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle for oral administration.
-
Administer the assigned treatment daily via oral gavage.
-
Begin treatment at 7.5 months of age and continue for 3 consecutive months.
-
-
Behavioral Assessments:
-
Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.
-
Utilize tests like the open field test or elevated plus maze to evaluate anxiety-like behavior.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Perform immunohistochemistry to quantify amyloid-β plaques in the hippocampus and cortex.
-
Use ELISA or Western blot to measure the levels of amyloid-β, tau, and BACE1 in brain homogenates.
-
Assess the phosphorylation status of AMPK via Western blot to investigate the mechanism of action.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for evaluating this compound in an Alzheimer's mouse model and its proposed mechanism.
Analgesic Effects of this compound in a Neuropathic Pain Mouse Model
This compound has been identified as an active ingredient in processed aconite root, demonstrating significant analgesic effects in murine models of peripheral neuropathic pain.[2]
Data Presentation: this compound in Neuropathic Pain Mouse Models
| Parameter | Details | Reference |
| Mouse Models | - Paclitaxel-induced peripheral neuropathy- Partial ligation of the sciatic nerve (Seltzer model)- Oxaliplatin-induced peripheral neuropathy | [2] |
| Dosage | 10 mg/kg/day | [2] |
| Administration Route | Subcutaneous injection | [2] |
| Frequency | Daily | [2] |
| Key Outcome | Attenuation of mechanical hyperalgesia | [2] |
Experimental Protocol: Assessment of this compound's Analgesic Effects
-
Animal Model Induction:
-
Paclitaxel-induced neuropathy: Administer paclitaxel to mice via intraperitoneal injection.
-
Seltzer model: Surgically induce partial ligation of the sciatic nerve.
-
Oxaliplatin-induced neuropathy: Administer oxaliplatin to mice via intraperitoneal injection.
-
-
Treatment Groups:
-
Sham/Vehicle control group.
-
Neuropathic model + Vehicle group.
-
Neuropathic model + this compound (10 mg/kg/day) group.
-
-
Drug Preparation and Administration:
-
Prepare this compound for subcutaneous injection.
-
Administer this compound or vehicle daily.
-
-
Assessment of Mechanical Hyperalgesia:
-
Use the von Frey filament test to measure the paw withdrawal threshold in response to mechanical stimuli.
-
Conduct baseline measurements before model induction and at regular intervals after treatment initiation.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the treatment groups to determine the analgesic efficacy of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the analgesic effects of this compound in mouse models of neuropathic pain.
Anti-Inflammatory Effects of a this compound Derivative in a Colitis Mouse Model
While direct studies on this compound's anti-inflammatory effects are limited, a closely related derivative, 14-O-acetylthis compound, has shown promise in mitigating inflammation in a murine model of ulcerative colitis.[3]
Data Presentation: 14-O-acetylthis compound in a TNBS-Induced Colitis Mouse Model
| Parameter | Details | Reference |
| Mouse Model | TNBS (2,4,6-trinitrobenzenesulfonic acid)-induced colitis | [3] |
| Dosage | 10 µg, 20 µg, and 50 µg per mouse | [3] |
| Administration Route | Intraperitoneal injection | [3] |
| Frequency | Daily for 3 days post-TNBS induction | [3] |
| Key Outcomes | - Reduced macroscopic colitis scores- Attenuated colon shortening- Decreased colonic IFN-γ production | [3] |
Experimental Protocol: Evaluation of 14-O-acetylthis compound in TNBS-Induced Colitis
-
Animal Model Induction:
-
Induce colitis in mice via intra-rectal administration of TNBS.
-
-
Treatment Groups:
-
Naive (no TNBS, no treatment) group.
-
TNBS + Vehicle control group.
-
TNBS + 14-O-acetylthis compound (10 µg, 20 µg, 50 µg) groups.
-
-
Drug Preparation and Administration:
-
Dissolve 14-O-acetylthis compound in a suitable vehicle for intraperitoneal injection.
-
Administer the assigned treatment daily for 3 days following TNBS induction.
-
-
Assessment of Colitis Severity:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
At the end of the experiment, euthanize the mice and measure colon length.
-
Calculate a macroscopic score based on the visual assessment of colonic inflammation and damage.
-
-
Cytokine Analysis:
-
Collect colonic tissue for the measurement of inflammatory cytokines, such as IFN-γ, using ELISA or qPCR.
-
Logical Relationship Diagram
Caption: The inhibitory effect of 14-O-acetylthis compound on key pathological features of colitis.
Proposed Protocol for Evaluating the Anti-Arrhythmic Potential of this compound
Aconitine, a structurally related alkaloid to this compound, is known to induce cardiac arrhythmias and is often used to create animal models for screening anti-arrhythmic drugs.[4][5][6] The following is a proposed protocol to investigate whether this compound possesses anti-arrhythmic properties using an aconitine-induced arrhythmia mouse model.
Data Presentation: Proposed Aconitine-Induced Arrhythmia Model
| Parameter | Details |
| Mouse Model | Aconitine-induced cardiac arrhythmia |
| Arrhythmia Induction | Intravenous or intraperitoneal injection of aconitine |
| Proposed this compound Dosage | To be determined (e.g., dose-ranging study from 1-20 mg/kg) |
| Administration Route | Intraperitoneal or intravenous |
| Key Outcomes | - Onset time of ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF)- Duration of arrhythmias- Mortality rate |
Experimental Protocol: Aconitine-Induced Arrhythmia Model
-
Animal Preparation:
-
Anesthetize mice and record a baseline electrocardiogram (ECG).
-
-
Treatment Groups:
-
Vehicle control group.
-
Positive control group (e.g., a known anti-arrhythmic drug like lidocaine or amiodarone).
-
This compound treatment groups (various doses).
-
-
Drug Administration:
-
Administer the vehicle, positive control, or this compound via intraperitoneal or intravenous injection.
-
After a predetermined pretreatment time, induce arrhythmia by administering a continuous infusion or a bolus injection of aconitine.
-
-
ECG Monitoring:
-
Continuously monitor the ECG throughout the experiment.
-
Record the time of onset for various types of arrhythmias (VPB, VT, VF).
-
-
Data Analysis:
-
Compare the arrhythmia onset times, duration, and mortality rates between the different treatment groups. An increase in the time to arrhythmia onset or a reduction in arrhythmia duration and mortality would suggest a potential anti-arrhythmic effect of this compound.
-
Experimental Workflow Diagram for Anti-Arrhythmic Screening
Caption: A proposed experimental workflow to screen for the anti-arrhythmic effects of this compound.
References
- 1. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of antagonism of aconitine-induced dysrhythmias in mice as a method of detecting and assessing antidysrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Neoline in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from nerve damage, remains a significant clinical challenge with limited effective treatments. Preclinical research using animal models is crucial for understanding the underlying pathophysiology and for the discovery and development of novel analgesics. Neoline, a C19-diterpenoid alkaloid and an active ingredient isolated from processed aconite root, has demonstrated promising therapeutic potential in murine models of neuropathic pain.[1] These application notes provide detailed protocols for utilizing this compound in two well-established animal models of neuropathic pain: paclitaxel-induced neuropathy and partial sciatic nerve ligation. This document also outlines the presumed mechanisms of action and provides a framework for data collection and analysis.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the analgesic effects of this compound in neuropathic pain are still under investigation. However, based on the general understanding of neuropathic pain pathophysiology, this compound likely modulates key signaling pathways involved in neuroinflammation and neuronal sensitization.
Neuropathic pain is characterized by a complex interplay of events including the release of pro-inflammatory cytokines, activation of immune cells such as macrophages and glial cells (microglia and astrocytes), and subsequent sensitization of peripheral and central neurons.[2][3][4] Key inflammatory mediators implicated in this process include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][4][5] These cytokines can directly sensitize nociceptors and contribute to the maintenance of the chronic pain state.
It is hypothesized that this compound may exert its analgesic effects by attenuating the production of these pro-inflammatory cytokines and modulating the activity of downstream signaling cascades, such as the Nerve Growth Factor (NGF) pathway, which is known to be upregulated in neuropathic conditions and contributes to neuronal hyperexcitability.[6][7]
Hypothesized mechanism of this compound in neuropathic pain.
Experimental Protocols
The following are detailed protocols for inducing neuropathic pain in mice and for the administration and evaluation of this compound.
Paclitaxel-Induced Neuropathic Pain Model
This model mimics the painful peripheral neuropathy often experienced by cancer patients undergoing chemotherapy with taxanes.
Materials:
-
Paclitaxel (6 mg/mL in a suitable vehicle, e.g., Cremophor EL and ethanol)
-
This compound (dissolved in sterile saline or other appropriate vehicle)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for injections (syringes, needles)
-
Behavioral testing apparatus (von Frey filaments)
Protocol:
-
Induction of Neuropathy:
-
Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on four alternate days (e.g., days 0, 2, 4, and 6).[8]
-
A vehicle control group should be injected with the same volume of the paclitaxel vehicle.
-
Monitor the animals for signs of distress and weight loss.
-
-
This compound Administration:
-
Beginning on day 7, or once neuropathic pain is established (typically 7-14 days post-first paclitaxel injection), administer this compound subcutaneously (s.c.) at a dose of 10 mg/kg/day.[1]
-
A separate control group should receive the vehicle for this compound.
-
Continue daily administration for the duration of the study.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Measure the paw withdrawal threshold (PWT) using von Frey filaments before the first paclitaxel injection (baseline) and at regular intervals throughout the study (e.g., days 7, 14, 21).
-
Acclimatize the mice to the testing environment (e.g., a wire mesh floor in a plexiglass chamber) for at least 30 minutes before testing.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the force at which the mouse withdraws its paw. The up-down method is a commonly used and reliable technique for determining the 50% paw withdrawal threshold.[9]
-
-
Biochemical Analysis (Optional):
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., dorsal root ganglia, spinal cord, sciatic nerve).
-
Analyze tissue homogenates for levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or other quantitative immunoassays.
-
References
- 1. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TNF-α and neuropathic pain - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The time-course and RNA interference of TNF-α, IL-6, and IL-1β expression on neuropathic pain induced by L5 spinal nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuropathic pain: Mechanisms and therapeutic strategies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neoline in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neoline in a preclinical Alzheimer's disease (AD) research model. The protocols and data presented are based on published research and aim to guide researchers in designing and implementing similar studies.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory impairment, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain.[1][2] this compound, a compound investigated for its neuroprotective properties, has shown potential therapeutic effects in a mouse model of Alzheimer's disease.[1] Research indicates that this compound may improve memory, reduce Aβ levels, and decrease tau phosphorylation through the activation of the AMP-activated protein kinase (AMPK) pathway.[1]
In Vivo Model: Tg-APPswe/PS1dE9 Mouse Model
The Tg-APPswe/PS1dE9 mouse model is a commonly used transgenic model that exhibits key pathological features of Alzheimer's disease, including the age-dependent accumulation of Aβ plaques in the brain.[1][3] This makes it a suitable model for evaluating the efficacy of potential therapeutic agents like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Jeon et al. (2021), demonstrating the effects of this compound treatment in the Tg-APPswe/PS1dE9 mouse model.[1]
Table 1: Effects of this compound on Cognitive Function
| Behavioral Test | Treatment Group (Oral Administration) | Performance Metric | Result |
| Y-maze Test | Wild-type (WT) + Vehicle | Spontaneous Alternation (%) | ~65% |
| Tg-APPswe/PS1dE9 + Vehicle | Spontaneous Alternation (%) | ~50% | |
| Tg-APPswe/PS1dE9 + this compound (0.1 mg/kg) | Spontaneous Alternation (%) | ~60% | |
| Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg) | Spontaneous Alternation (%) | ~62% | |
| Passive Avoidance Test | Wild-type (WT) + Vehicle | Latency Time (s) | ~250s |
| Tg-APPswe/PS1dE9 + Vehicle | Latency Time (s) | ~100s | |
| Tg-APPswe/PS1dE9 + this compound (0.1 mg/kg) | Latency Time (s) | ~200s | |
| Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg) | Latency Time (s) | ~220s |
Table 2: Effects of this compound on Alzheimer's Disease Pathology in the Hippocampus
| Biomarker | Treatment Group | Measurement | Result |
| Amyloid-β (Aβ) Plaque Number | Tg-APPswe/PS1dE9 + Vehicle | Plaque Count | High |
| Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg) | Plaque Count | Significantly Reduced | |
| Aβ Protein Level | Tg-APPswe/PS1dE9 + Vehicle | Relative Expression | High |
| Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg) | Relative Expression | Significantly Reduced | |
| Tau Protein Level | Tg-APPswe/PS1dE9 + Vehicle | Relative Expression | High |
| Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg) | Relative Expression | Significantly Reduced | |
| BACE1 Expression | Tg-APPswe/PS1dE9 + Vehicle | Relative Expression | High |
| Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg) | Relative Expression | Significantly Reduced | |
| AMPK Phosphorylation | Tg-APPswe/PS1dE9 + Vehicle | Relative Level | Low |
| Tg-APPswe/PS1dE9 + this compound (0.5 mg/kg) | Relative Level | Significantly Increased |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound in an Alzheimer's disease mouse model.
Animal Model and Treatment
-
Animal Model: Tg-APPswe/PS1dE9 transgenic mice and wild-type (WT) littermates.
-
Age of Treatment Initiation: 7.5 months.[1]
-
Treatment Duration: 3 months.[1]
-
Drug Administration:
-
This compound was administered orally.
-
Dosages: 0.1 mg/kg and 0.5 mg/kg body weight.[1]
-
Vehicle control group should receive the same volume of the vehicle used to dissolve this compound.
-
-
Ethical Considerations: All animal experiments should be conducted in accordance with the relevant guidelines and regulations for the care and use of laboratory animals.
Behavioral Testing
-
Y-maze Test (for Spatial Working Memory):
-
The Y-maze consists of three arms labeled A, B, and C.
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as a sequence of three different arm entries (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
-
Passive Avoidance Test (for Long-term Memory):
-
The apparatus consists of a lighted compartment and a dark compartment separated by a guillotine door.
-
Training Trial: Place the mouse in the lighted compartment. When the mouse enters the dark compartment, an electric foot shock (e.g., 0.5 mA for 3 seconds) is delivered.
-
Test Trial (24 hours later): Place the mouse in the lighted compartment and measure the latency time to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds).
-
Immunohistochemistry for Aβ Plaque Analysis
-
Tissue Preparation:
-
Anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains coronally (e.g., 30 µm thickness) using a cryostat.
-
-
Staining:
-
Mount the brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with a primary antibody against Aβ (e.g., 4G8) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging and Analysis:
-
Capture images of the hippocampus and cortex using a fluorescence microscope.
-
Quantify the number and area of Aβ plaques using image analysis software (e.g., ImageJ).
-
Western Blotting for Protein Expression Analysis
-
Protein Extraction:
-
Dissect the hippocampus from the mouse brain.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against Aβ, Tau, BACE1, p-AMPK, AMPK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Caption: Experimental workflow for evaluating this compound in an AD mouse model.
References
- 1. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Mammalian Models in Alzheimer’s Research: An Update | MDPI [mdpi.com]
Application Note: Quantification of Neoline in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of neoline in plasma. This compound, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is of significant interest in toxicological and pharmacological research due to its potential cardiotoxicity and neurotoxicity. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic and toxicological studies in drug development and research environments.
Introduction
This compound is a highly toxic C19-diterpenoid alkaloid present in various Aconitum species, which are used in some traditional medicine formulations. Due to the narrow therapeutic window and potential for severe cardiotoxicity of Aconitum alkaloids, sensitive and specific analytical methods are crucial for their study. LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying low-concentration analytes in complex biological matrices like plasma. This protocol provides a detailed procedure for the reliable quantification of this compound, supporting research into its metabolism, pharmacokinetics, and toxicity.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Blank plasma
-
This compound analytical standard
-
Dextromethorphan (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Dextromethorphan, 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
Agilent 1290 Infinity LC System or equivalent
LC Parameters:
| Parameter | Value |
|---|---|
| Column | Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Agilent 6460 Triple Quadrupole LC/MS or equivalent
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The following MRM transitions were optimized for the detection of this compound and the internal standard, Dextromethorphan.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| This compound | 452.4 | 420.3 | 200 | 15 | Quantifier |
| This compound | 452.4 | 388.3 | 200 | 25 | Qualifier |
| Dextromethorphan (IS) | 272.2 | 171.1 | 200 | 20 | Quantifier |
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 200 | 0.5 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| This compound | 1.0 (LQC) | 6.8 | 8.2 | 95.5 - 104.3 |
| 10.0 (MQC) | 4.5 | 6.1 | 97.1 - 102.8 | |
| 160.0 (HQC) | 3.9 | 5.5 | 98.2 - 101.5 | |
| (LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control) |
Table 3: Recovery and Matrix Effect
| Analyte | Spiked Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 1.0 (LQC) | 88.2 | 93.7 |
| 10.0 (MQC) | 91.5 | 95.1 | |
| 160.0 (HQC) | 90.4 | 94.6 |
Visualizations
Experimental Workflow Diagram
Caption: Plasma sample preparation workflow for this compound analysis.
LC-MS/MS Analysis Logical Flow
Caption: Logical flow of the LC-MS/MS system for MRM analysis.
Application Notes and Protocols for Neoline Extraction from Aconitum Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoline is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite, wolf's bane, or monkshood. These plants have a long history of use in traditional medicine, particularly in Asia, for treating pain and inflammation.[1] Modern scientific research has identified this compound as a key active ingredient responsible for the analgesic effects of processed aconite root.[1][2] Its mechanism of action involves the inhibition of the Nav1.7 voltage-gated sodium channel, a critical player in pain signaling pathways.[3] Due to its therapeutic potential, robust and efficient protocols for the extraction and purification of this compound are essential for further pharmacological research and drug development.
These application notes provide a detailed protocol for the extraction and purification of this compound from Aconitum plants, along with a summary of quantitative data and a depiction of its proposed signaling pathway.
Data Presentation
Table 1: Quantitative Analysis of this compound Extraction and Recovery
| Analytical Method | Plant Material | Extraction/Purification Method | Recovery Rate (%) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) | Reference |
| HPLC-ELSD | Lateral roots of Aconitum carmichaeli | Strong cation-exchange solid phase extraction (SPE) | 80.37 - 107.18 | 0.048 - 0.082 | 0.16 - 0.30 | [4] |
Note: The provided data showcases the recovery rates and sensitivity of a specific analytical method for quantifying this compound and other alkaloids after an initial extraction and purification step. The overall yield of pure this compound from the raw plant material will depend on the initial concentration in the plant and the efficiency of each step in the extraction and purification process.
Experimental Protocols
This section details a comprehensive protocol for the extraction and isolation of this compound from Aconitum plant material. The methodology is adapted from established procedures for the isolation of related diterpenoid alkaloids from Aconitum species.[5]
Protocol 1: Extraction of Total Alkaloids from Aconitum Plants
Objective: To extract the total alkaloid fraction from the dried and powdered roots of Aconitum plants.
Materials and Reagents:
-
Dried and powdered roots of Aconitum species (e.g., Aconitum carmichaeli)
-
95% Ethanol (EtOH)
-
Petroleum Ether
-
2% Hydrochloric Acid (HCl)
-
Ammonia solution (NH₄OH)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter
Procedure:
-
Defatting:
-
Macerate the powdered Aconitum roots with petroleum ether at room temperature for 24 hours to remove lipids and other non-polar compounds.
-
Repeat the process twice.
-
Air-dry the defatted plant material.
-
-
Ethanol Extraction:
-
Extract the defatted plant powder with 95% ethanol under reflux for 2 hours. A plant material to solvent ratio of 1:6 (w/v) is recommended (e.g., 5 kg of powder in 30 L of ethanol).[5]
-
Repeat the extraction three times to ensure maximum recovery of alkaloids.[5]
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a semi-solid crude extract.[5]
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% hydrochloric acid.
-
Wash the acidic solution with petroleum ether to remove any remaining non-polar impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia solution.
-
Extract the alkaline solution repeatedly with chloroform. The chloroform fractions will contain the total alkaloids.
-
Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Concentrate the dried chloroform solution to dryness to yield the total alkaloid extract.
-
Protocol 2: Chromatographic Purification of this compound
Objective: To isolate and purify this compound from the total alkaloid extract.
Materials and Reagents:
-
Total alkaloid extract (from Protocol 1)
-
Silica gel for column chromatography (200-300 mesh)
-
Sephadex LH-20
-
Solvents for chromatography: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Dragendorff's reagent for alkaloid visualization
-
Chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system (for analysis and final purification)
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane or chloroform).
-
Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity. A typical gradient could be Chloroform:Methanol, starting from 100:0 and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by TLC. Visualize the spots under UV light and by spraying with Dragendorff's reagent.
-
Pool the fractions containing compounds with similar Rf values to a this compound standard (if available).
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the this compound-rich fractions using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform:methanol mixtures).
-
This step helps to remove smaller molecules and other impurities.
-
Collect and monitor fractions as described above.
-
-
Preparative HPLC (Optional):
-
For final purification to obtain high-purity this compound, use a preparative HPLC system.
-
The specific column and mobile phase will need to be optimized based on analytical HPLC analysis of the enriched fractions.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed signaling pathway for this compound's analgesic action.
References
- 1. burningfeet.org [burningfeet.org]
- 2. Active ingredient of aconite root against peripheral neuropathic pain is identified as this compound | EurekAlert! [eurekalert.org]
- 3. This compound, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
For Research Use Only.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] Predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG) and trigeminal ganglion, Nav1.7 plays a key role in amplifying sub-threshold depolarizations to initiate action potentials.[1][4][5] Its significance in nociception is highlighted by human genetic studies; gain-of-function mutations are linked to inherited pain disorders like primary erythromelalgia, while loss-of-function mutations result in a congenital inability to perceive pain.[2] This makes Nav1.7 a compelling therapeutic target for the development of novel analgesics.[1][4][6]
Neoline, a C20-diterpenoid alkaloid, has been investigated for its pharmacological activities. This document outlines a detailed protocol for assessing the inhibitory potential and characterizing the mechanism of action of this compound on the human Nav1.7 channel using a whole-cell patch-clamp electrophysiology assay in a heterologous expression system.
Principle of the Assay
The whole-cell patch-clamp technique is the gold standard for characterizing the activity of compounds on ion channels.[4][7] This method allows for the direct measurement of ion currents flowing through the Nav1.7 channel in response to controlled changes in membrane potential. By recording these currents in the presence and absence of this compound, its inhibitory effects on channel function can be quantified. This protocol will assess the concentration-dependent inhibition of Nav1.7 and its effects on the channel's gating kinetics, including voltage-dependent activation and inactivation.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂.[8]
-
Internal Solution: Specific composition depends on the experimental goals, but a typical potassium-based solution would be used.
-
This compound Stock Solution: 10 mM this compound dissolved in DMSO.
-
Patch Pipettes: Borosilicate glass capillaries (3-7 MΩ resistance when filled).[9]
-
Electrophysiology Rig: Including an anti-vibration table, microscope, micromanipulators, amplifier, data acquisition system, and perfusion system.[9]
Experimental Protocol
Cell Culture and Preparation
-
Culture HEK293-hNav1.7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
For electrophysiological recordings, plate the cells onto glass coverslips in 35 mm dishes and allow them to adhere and grow for 24-48 hours.
Electrophysiological Recording
-
Prepare fresh external and internal solutions on the day of the experiment. Saturate the external solution with carbogen (95% O₂ / 5% CO₂).[10]
-
Transfer a coverslip with the cells to the recording chamber on the microscope stage and continuously perfuse with carbogenated external solution.
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the internal solution.[9]
-
Fill the pipette with the internal solution and mount it on the pipette holder of the headstage.
-
Under visual guidance using the microscope, approach a target cell with the micropipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and begin recording.
Voltage-Clamp Protocols
-
Concentration-Response:
-
Hold the cell membrane potential at -120 mV.
-
Elicit Nav1.7 currents by applying a depolarizing step to 0 mV for 20 ms.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) diluted in the external solution.
-
Allow 3-5 minutes for each concentration to equilibrate before recording the current.
-
After the highest concentration, perform a washout with the external solution to check for reversibility.
-
-
State-Dependence (Activation):
-
To assess the effect on the resting state, hold the membrane at -140 mV.
-
Apply a series of depolarizing pulses from -80 mV to +90 mV in 10 mV increments.[11]
-
Record the current-voltage (I-V) relationship in the absence and presence of a specific concentration of this compound (e.g., the IC₅₀ concentration).
-
-
State-Dependence (Steady-State Inactivation):
-
To evaluate the effect on the inactivated state, use a double-pulse protocol.[11]
-
From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses ranging from -120 mV to +15 mV.
-
Immediately following the pre-pulse, apply a test pulse to 0 mV to measure the fraction of available (non-inactivated) channels.
-
Perform this protocol in the absence and presence of this compound.
-
Data Analysis
-
Measure the peak inward current for each voltage step.
-
For the concentration-response analysis, normalize the peak current at each this compound concentration to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
For state-dependence analysis, plot the normalized conductance (G/Gmax) against the test potential for activation curves and the normalized peak current against the pre-pulse potential for inactivation curves.
-
Fit the activation and inactivation curves with the Boltzmann function to determine the half-maximal voltage (V₁/₂) of activation and inactivation.
Data Presentation
The following tables present illustrative data for the inhibition of Nav1.7 by this compound.
Table 1: Concentration-Dependent Inhibition of hNav1.7 by this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SEM) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 18.9 ± 2.5 |
| 10 | 48.7 ± 3.8 |
| 30 | 75.3 ± 4.2 |
| 100 | 92.1 ± 2.1 |
| IC₅₀ (µM) | 10.5 ± 1.3 |
Table 2: Effect of this compound on hNav1.7 Gating Properties
| Condition | V₁/₂ Activation (mV) | V₁/₂ Inactivation (mV) |
| Control | -20.5 ± 0.8 | -85.2 ± 1.1 |
| This compound (10 µM) | -19.8 ± 0.9 | -95.6 ± 1.3* |
*Indicates a statistically significant difference from the control.
Visualizations
Caption: Experimental workflow for the this compound Nav1.7 inhibition assay.
Caption: Role of Nav1.7 in nociceptive signaling and inhibition by this compound.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. medcentral.com [medcentral.com]
- 3. physoc.org [physoc.org]
- 4. mdpi.com [mdpi.com]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of the cytotoxic and apoptotic effects of novel chemical entities is a cornerstone of modern drug discovery, particularly in the field of oncology. Identifying compounds that can selectively induce cell death in cancerous cells while sparing normal tissues is the primary objective of targeted cancer therapy. This document provides detailed protocols for assessing the impact of a novel compound, referred to herein as "Neoline," on cell viability and apoptosis. The methodologies described are widely applicable for the in vitro characterization of potential therapeutic agents.
The primary assays detailed are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess metabolic activity as an indicator of cell viability, and the Annexin V-FITC/Propidium Iodide (PI) double staining assay, which allows for the differentiation and quantification of apoptotic and necrotic cells via flow cytometry.[1][2] Understanding the dose-dependent effects on cell viability and the mechanism of cell death are critical first steps in the preclinical evaluation of a new compound.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables are templates for summarizing the quantitative data obtained from the cell viability and apoptosis assays. Researchers should replace the placeholder data with their experimental results.
Table 1: Cytotoxic Activity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3][4] IC50 values are typically determined by treating cell lines with a range of compound concentrations and measuring cell viability after a specified incubation period (e.g., 24, 48, or 72 hours).
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | Data |
| A549 | Lung Carcinoma | 48 | Data |
| HeLa | Cervical Cancer | 48 | Data |
| HCT116 | Colon Carcinoma | 48 | Data |
| PC-3 | Prostate Cancer | 48 | Data |
| Normal Cell Line (e.g., HEK293) | Embryonic Kidney | 48 | Data |
Table 2: Apoptosis Induction by this compound
This table summarizes the percentage of apoptotic and necrotic cells as determined by the Annexin V-FITC and PI assay. Cells are typically treated with the IC50 concentration of the compound for a defined period.
| Cell Line | Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| MCF-7 | Vehicle Control | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data | |
| A549 | Vehicle Control | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data |
Experimental Protocols
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or by using a plate shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percent cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.[3]
Protocol for Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (or test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., IC50 value) for the specified time. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel. Set up appropriate compensation and gates using unstained and single-stained controls.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway often implicated in cancer cell survival and a general workflow for the cell viability experiments described.
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival.
Caption: General workflow for assessing cell viability and apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. static.igem.org [static.igem.org]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols: Subcutaneous vs. Oral Administration of Neoline in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoline is a monoester diterpenoid alkaloid found in plants of the Aconitum genus, which are commonly used in traditional medicine. The administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a detailed overview of the subcutaneous and oral administration of this compound in rats, summarizing the available data and offering standardized experimental protocols. It is important to note that while some data exists for this compound as a component of herbal extracts, comprehensive pharmacokinetic studies directly comparing the subcutaneous and oral administration of isolated this compound in rats are limited. Therefore, data from related Aconitum alkaloids are included to provide a broader context.
Data Presentation
Pharmacokinetic Parameters of this compound and Related Aconitum Alkaloids in Rats
To offer a comparative perspective, the following table summarizes the pharmacokinetic parameters of other monoester diterpenoid alkaloids (MDAs) after oral administration in rats. These compounds share a similar chemical backbone with this compound and may exhibit comparable pharmacokinetic properties.
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Benzoylmesaconine | Oral | (in Sini decoction) | Lower in MI rats | Longer in MI rats | Smaller in MI rats | Not Reported | [2] |
| Benzoylaconine | Oral | (in Sini decoction) | Lower in MI rats | Longer in MI rats | Smaller in MI rats | Not Reported | [2] |
| Benzoylhypaconine | Oral | (in Sini decoction) | Lower in MI rats | Longer in MI rats | Smaller in MI rats | Not Reported | [2] |
| Benzoylmesaconine | Oral | Not Specified | Very small | Very small | Not Reported | Very Low | [3] |
| Benzoylaconine | Oral | Not Specified | Very small | Very small | Not Reported | Very Low | [3] |
| Benzoylhyaconine | Oral | Not Specified | Very small | Very small | Not Reported | Very Low | [3] |
MI: Myocardial Infarction
Note: The data for the compounds in Sini decoction reflects their pharmacokinetics in both normal and myocardial infarction model rats, with the latter showing lower systemic exposure.[2] Studies on individual MDAs suggest rapid absorption but low bioavailability.[3]
Experimental Protocols
Animal Model and Housing
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
-
Age/Weight: Adult male rats weighing between 200-250g are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization before the experiment.
-
Fasting: For oral administration studies, animals should be fasted overnight (12 hours) with free access to water to ensure gastric emptying and minimize variability in absorption.
Drug Preparation
-
Source: Obtain pure this compound from a reputable chemical supplier.
-
Vehicle for Oral Administration: this compound can be dissolved or suspended in a suitable vehicle such as distilled water, 0.5% carboxymethylcellulose (CMC) solution, or a mixture of polyethylene glycol 400 (PEG400) and saline. The choice of vehicle should be based on the solubility of this compound and should be non-toxic to the animals.
-
Vehicle for Subcutaneous Administration: For subcutaneous injection, this compound should be dissolved in a sterile, isotonic solution, such as saline (0.9% NaCl). The pH of the solution should be adjusted to a physiologically compatible range if necessary.
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the rats, ensuring the administration volume is appropriate.
Administration of this compound
a) Oral Administration (Oral Gavage)
-
Dosage: Based on available literature for related compounds, a starting dose in the range of 1-10 mg/kg could be considered.
-
Procedure:
-
Weigh the rat to determine the exact volume of the this compound solution to be administered.
-
Use a sterile, ball-tipped oral gavage needle of appropriate size for the rat.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Observe the animal for any signs of distress after administration.
-
b) Subcutaneous Administration
-
Dosage: A study in mice used a subcutaneous dose of 10 mg/kg/day of this compound.[1] A similar starting dose could be considered for rats, with adjustments based on preliminary studies.
-
Procedure:
-
Weigh the rat to determine the injection volume.
-
Use a sterile syringe with a 23-25 gauge needle.
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal (back) or flank area to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site.
-
Sample Collection and Analysis
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal sampling.
-
Use tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the quantification of this compound in rat plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
-
Pharmacokinetic Analysis
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total clearance (for oral administration).
-
Vd/F: Apparent volume of distribution (for oral administration).
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation (requires intravenous administration data for calculation).
-
Visualization of Workflows and Pathways
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for comparing the pharmacokinetics of this compound in rats.
Proposed Signaling Pathway for Aconitum Alkaloids
The specific signaling pathway for this compound has not been fully elucidated. However, studies on other Aconitum alkaloids suggest their involvement in modulating inflammatory and oxidative stress pathways. For instance, some Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway and inhibit the NF-κB signaling pathway.[4][5] Based on this, a potential signaling pathway for this compound's action is proposed below.
Caption: Proposed signaling pathways for this compound's potential action.
Conclusion
The provided protocols offer a standardized approach for investigating the pharmacokinetics of this compound in rats following subcutaneous and oral administration. While direct comparative data for this compound is currently lacking, the information on related Aconitum alkaloids suggests that oral bioavailability may be low. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to elucidate its specific molecular mechanisms of action. The proposed signaling pathways, based on the activity of other Aconitum alkaloids, provide a starting point for future pharmacodynamic studies.
References
- 1. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of monoester-diterpenoid alkaloids in myocardial infarction and normal rats after oral administration of Sini decoction by microdialysis combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and metabolism of three monoester-diterpenoid alkaloids in Aconitum carmichaeli after oral administration to rats by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
Troubleshooting & Optimization
How to improve Neoline solubility for in vitro assays
Welcome to the technical support center for Neoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a C19-diterpenoid alkaloid, a class of natural compounds known for their complex structures and diverse biological activities.[1] Like many diterpenoid alkaloids, this compound has poor aqueous solubility, which can present significant challenges for its use in water-based in vitro experimental systems, such as cell-based assays and enzyme kinetics studies.[1][2] Inadequate dissolution can lead to inaccurate and irreproducible results.
Q2: In which organic solvents is this compound soluble?
Q3: What is the recommended solvent for preparing this compound stock solutions for cell-based assays?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for cell-based assays. It is a powerful solvent that is miscible with a wide range of organic solvents and water.[3]
Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 1% (v/v). However, the sensitivity to DMSO can be cell-line specific, so it is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q5: My this compound precipitates when I add the DMSO stock solution to my aqueous assay buffer or cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue for hydrophobic compounds. This is often referred to as "solvent shock." Here are some troubleshooting steps:
-
Reduce the final concentration of this compound: The concentration of this compound in your final assay volume may be exceeding its aqueous solubility limit. Try performing a serial dilution to find a concentration that remains in solution.
-
Increase the final DMSO concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help to keep the compound in solution. Always validate the solvent tolerance of your cells.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) medium can sometimes improve solubility.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer.
-
Use of surfactants or cyclodextrins: For non-cell-based assays, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain solubility. For cell-based assays, the use of cyclodextrins to form inclusion complexes can be explored.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound powder will not dissolve in DMSO. | 1. The concentration is too high. 2. The DMSO has absorbed water. 3. Insufficient mixing. | 1. Try preparing a lower concentration stock solution. 2. Use fresh, anhydrous DMSO. 3. Vortex the solution for several minutes. Gentle warming (to 37°C) or sonication can also aid dissolution. |
| Stock solution is cloudy or has visible precipitate. | The solution is supersaturated or has been stored improperly. | 1. Prepare a fresh stock solution at a slightly lower concentration. 2. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Precipitation occurs immediately upon dilution in aqueous media. | 1. "Solvent shock" due to rapid change in solvent polarity. 2. The final concentration of this compound is above its aqueous solubility limit. | 1. Add the DMSO stock to the aqueous solution dropwise while vortexing. 2. Perform a serial dilution to determine the maximum soluble concentration in your assay medium. 3. Consider using a co-solvent system if your assay permits. |
| Precipitation occurs over time during the experiment. | 1. The compound is unstable in the aqueous medium at the experimental temperature (e.g., 37°C). 2. Changes in pH of the medium due to cell metabolism. | 1. Assess the stability of this compound in your assay medium over the time course of your experiment. 2. Ensure your medium is adequately buffered. |
| Inconsistent or no biological effect observed. | 1. Inaccurate concentration due to incomplete dissolution. 2. Degradation of this compound in the stock solution or assay medium. | 1. Visually confirm that the stock solution is clear before use. 2. Prepare fresh stock solutions and consider replenishing the medium with freshly diluted this compound for longer-term experiments. |
Quantitative Data Summary
Specific quantitative solubility data for this compound is limited in the public domain. The following table provides a qualitative summary based on the known properties of this compound and related aconitine-type diterpenoid alkaloids.
| Solvent | Solubility of this compound (and related alkaloids) | Notes |
| Water | Poorly soluble/Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | A potential alternative to DMSO, but cellular tolerance should be verified. The solubility of the related compound Aconitine is 35 mg/mL in ethanol.[4] |
| Methanol | Soluble | Generally not recommended for cell-based assays due to higher toxicity. |
| Chloroform | Soluble | Not suitable for in vitro assays. |
| Diethyl Ether | Soluble | Not suitable for in vitro assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 437.6 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 437.6 g/mol * 1000 mg/g = 4.376 mg
-
-
Weigh the this compound:
-
Carefully weigh out 4.376 mg of this compound powder and place it in a sterile amber vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Mixing:
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine - LKT Labs [lktlabs.com]
Neoline stability in DMSO and aqueous solutions
Welcome to the Technical Support Center for neoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is an alkaloid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] For creating high-concentration stock solutions for various in vitro and in vivo assays, anhydrous DMSO is the recommended solvent due to its ability to dissolve a wide range of compounds.[2][3]
Q2: How should I store this compound stock solutions in DMSO?
A2: For long-term storage of this compound stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advisable, and the solution should be protected from light.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5][6] Before use, always visually inspect the solution for any signs of precipitation.[6]
Q3: My this compound precipitated when I diluted my DMSO stock solution with an aqueous buffer. What should I do?
A3: Compound precipitation upon dilution of a DMSO stock with an aqueous buffer is a common issue, often occurring when the compound is poorly soluble in water.[2] This happens because the addition of the aqueous buffer dramatically increases the solution's polarity, causing the hydrophobic compound to "crash out."[2]
To resolve this, you can try the following:
-
Reverse Dilution: Add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while gently vortexing. This helps in rapid dispersion.[2]
-
Stepwise Dilution: Gradually add the buffer in smaller amounts, mixing between each addition.[2]
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can help, but be cautious of the compound's temperature sensitivity.[2]
-
Lower the Final Concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit. Try preparing a more dilute working solution.
-
Use a Co-solvent: In some cases, using a co-solvent may be necessary to maintain solubility.[7]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO is highly cell-line dependent.[2] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for some sensitive cell lines, concentrations as low as 0.1% may be necessary.[2] It is strongly recommended to perform a DMSO tolerance test for your specific cell line and experimental conditions to determine the optimal concentration.[2]
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: The stability of this compound in your specific DMSO or aqueous solution should be determined experimentally.[6] A forced degradation study is a common approach to understand the intrinsic stability of a molecule under various stress conditions like acid, base, oxidation, heat, and light.[8] The stability can then be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][8]
Troubleshooting Guides
Issue: Precipitation of this compound in DMSO Stock Solution
-
Potential Cause: The concentration of this compound exceeds its solubility in DMSO at the storage temperature, or the DMSO has absorbed water, reducing solubility.[6] Freeze-thaw cycles can also lead to precipitation.[6][9]
-
Recommended Action:
-
Gently warm the solution and vortex or sonicate to redissolve the compound.[6]
-
If precipitation persists, prepare a fresh stock solution at a lower concentration.[6]
-
Always use high-purity, anhydrous DMSO and store it in a desiccator to minimize water absorption.[6]
-
Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5][6]
-
Issue: Inconsistent Experimental Results
-
Potential Cause: Degradation of this compound in the stock or working solution, or inaccurate concentration due to precipitation.[6]
-
Recommended Action:
Quantitative Data Summary
Since specific quantitative stability data for this compound in DMSO and aqueous solutions is not extensively available in public literature, the following tables are provided as templates to illustrate how to present data from your own stability studies.
Table 1: Illustrative Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Observations |
| -80°C | >99 | >98 | >97 | No visible change |
| -20°C | >98 | >95 | >92 | Slight yellowing |
| 4°C | >90 | >85 | >78 | Significant yellowing |
| Room Temperature | >80 | >65 | >50 | Color change and minor precipitate |
Table 2: Illustrative Results of a Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Remaining (%) | Degradation Products Detected |
| 0.1 M HCl | 24 hours | 85.2 | 2 major, 1 minor |
| 0.1 M NaOH | 24 hours | 78.5 | 3 major, 2 minor |
| 3% H₂O₂ | 24 hours | 92.1 | 1 major, 1 minor |
| 60°C Heat | 48 hours | 95.8 | 1 minor |
| Photostability (UV light) | 72 hours | 98.3 | None detected |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the intrinsic stability of this compound by subjecting it to various stress conditions.[8][10][11]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for the same period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[8]
-
Thermal Stress: Store the solid this compound compound in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solid this compound compound to UV light in a photostability chamber.
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.[8] Compare the results to a control sample (this compound in solvent without the stressor).
Protocol 2: HPLC Method for Analysis of Diterpenoid Alkaloids
This protocol is adapted from methods used for similar diterpenoid alkaloids and can be optimized for this compound.[1][12]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Gemini C18 column (250 x 4.6 mm, 5 µm) or equivalent.[1][12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an ammonium acetate buffer (e.g., 40 mM, pH adjusted to 9.5).[1] The ratio may need to be optimized for this compound (a starting point could be 46:54 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 235 nm.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOP for Forced Degradation Study [m-pharmainfo.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Compound N (Neoline) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common problems encountered during in vitro experiments with Compound N (Neoline).
I. General Cell Culture and Handling
This section addresses common issues related to maintaining healthy cell cultures for your experiments.
FAQs & Troubleshooting
Question 1: Why do my cells look unhealthy (e.g., granular, floating) after treatment with Compound N (this compound)?
Answer: This could be due to several factors ranging from the cytotoxic effects of the compound to suboptimal culture conditions.
-
Compound N Cytotoxicity: Compound N may be cytotoxic at the tested concentrations. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve Compound N (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including vehicle controls.[1]
-
Contamination: Microbial contamination can cause rapid deterioration of cell health.[2] Regularly check for common signs of contamination.[3]
| Common Signs of Contamination | Recommended Action |
| Sudden change in media color (e.g., yellowing) | Discard culture, decontaminate incubator and biosafety cabinet. |
| Cloudy or turbid media | Check for bacteria or yeast under a microscope. Discard if positive. |
| Stringy or filamentous growth | Check for fungal contamination. Discard and decontaminate. |
| Small, motile black dots | Potential mycoplasma or bacterial contamination. Use a mycoplasma testing kit. |
Question 2: My cell growth is slow or inconsistent even in the untreated control wells. What could be the cause?
Answer: Inconsistent cell growth in control wells points to underlying issues with your cell culture technique or environment.[]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cell behavior. Use cells within a consistent and low passage range for all experiments.
-
Seeding Density: Inconsistent initial cell seeding will lead to variability in cell numbers at the end of the experiment. Ensure you have a homogenous cell suspension before and during plating.[5]
-
Media Quality: Using expired or improperly stored media and supplements can negatively impact cell growth. Always use fresh, pre-warmed media for your experiments.[6]
II. Cell Viability Assays (e.g., MTT, XTT)
This section focuses on troubleshooting common colorimetric assays used to assess cell viability after treatment with Compound N.
FAQs & Troubleshooting
Question 1: I'm seeing high variability between replicate wells in my MTT assay. What's the problem?
Answer: High well-to-well variability can obscure the true effect of Compound N.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is recommended to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[5][6]
-
Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. Ensure the solubilization agent is thoroughly mixed in each well and allow sufficient time for the crystals to dissolve.[7]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, Compound N, or assay reagents is a major source of error. Ensure your pipettes are calibrated and use consistent technique for all wells.[6]
Question 2: My results from the MTT/XTT assay are inconsistent with other indicators of cell death (e.g., microscopy). Why?
Answer: Tetrazolium-based assays measure metabolic activity, which may not always directly correlate with cell viability.
-
Compound Interference: Compound N might directly react with the MTT or XTT reagent, causing a false positive or negative signal. To test for this, incubate Compound N with the assay reagent in cell-free media.[8]
-
Metabolic Alterations: Compound N might alter the metabolic state of the cells without killing them, leading to a change in the assay signal that does not reflect cell viability. It is advisable to use an orthogonal assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method like the Trypan Blue exclusion assay.[8][9]
| Parameter | Recommended Range/Value |
| Final DMSO Concentration | < 0.5%[1] |
| MTT Reagent Concentration | 0.5 mg/mL[10] |
| XTT Reagent Concentration | Varies by kit, follow manufacturer's protocol |
| Absorbance Reading (MTT) | 570 nm (reference wavelength ~630 nm)[7] |
| Absorbance Reading (XTT) | 450-500 nm (reference wavelength >630 nm) |
III. Apoptosis and Signaling Pathway Analysis
This section provides guidance on experiments designed to understand the mechanism of action of Compound N, such as apoptosis assays and western blotting for signaling proteins.
FAQs & Troubleshooting
Question 1: I am not detecting an increase in caspase-3 activity after treating with Compound N, even though I suspect it induces apoptosis. What should I check?
Answer: A lack of detectable caspase-3 activity could be due to several reasons.
-
Timing of Assay: The activation of caspase-3 is a transient event. You may be measuring too early or too late. Perform a time-course experiment to determine the optimal time point for measuring caspase-3 activity after Compound N treatment.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the level of caspase-3 activation in your samples. Fluorometric assays are generally more sensitive than colorimetric ones.[11]
-
Alternative Death Pathway: Compound N may be inducing cell death through a caspase-independent pathway, such as necroptosis. Consider investigating other markers of cell death.
Question 2: I'm having trouble with my Western blots for signaling proteins. The bands are weak or there is high background.
Answer: Western blotting issues are common and can often be resolved by optimizing the protocol.[12]
-
Weak or No Signal: This can be caused by low protein concentration, inefficient protein transfer, or suboptimal antibody concentrations. Ensure you are loading enough protein, check transfer efficiency with a stain like Ponceau S, and optimize your primary and secondary antibody dilutions.[13][14]
-
High Background: High background can mask your protein of interest. This may be due to insufficient blocking, inadequate washing, or too high an antibody concentration. Try increasing the blocking time, using a different blocking agent (e.g., BSA instead of milk), increasing the number and duration of wash steps, or decreasing the antibody concentration.[13][15]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.[16]
Materials:
-
Cells of interest
-
Compound N (this compound) stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of Compound N (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Carefully aspirate the media and add 100 µL of solubilization solution to each well.
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
2. Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cells treated with Compound N (and controls)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2x reaction buffer, DTT, and DEVD-pNA substrate)
-
Chilled microcentrifuge
-
96-well plate
Procedure:
-
Induce apoptosis in cells by treating with Compound N for the desired time.
-
Pellet 1-5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate.
-
Load 50-200 µg of protein per well into a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm in a microplate reader.[11]
Visualizations
Experimental and Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
Technical Support Center: Optimizing Neoline Concentration for Primary Neuron Cultures
Welcome to the technical support center for optimizing Neoline concentration in primary neuron cultures. This resource is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in primary neuron cultures?
A1: There is currently no established optimal concentration of this compound for primary neuron cultures in published literature. However, based on concentrations used for other neuroprotective compounds in similar culture systems, a starting dose-response experiment in the range of 10 nM to 10 µM is recommended. It is crucial to perform a thorough dose-response analysis to determine the optimal, non-toxic concentration for your specific neuronal type and experimental conditions.
Q2: What is the known mechanism of action for this compound in neurons?
A2: this compound has been shown to exert its effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] In the context of neuroprotection, AMPK activation is associated with the regulation of cellular energy homeostasis and has been linked to downstream effects that can reduce neuronal damage.
Q3: How can I determine if this compound is toxic to my primary neuron cultures?
A3: To assess the potential cytotoxicity of this compound, it is essential to perform a cell viability assay. Common methods include the MTT assay, which measures metabolic activity, or the LDH assay, which quantifies lactate dehydrogenase release from damaged cells. A live/dead cell imaging assay using fluorescent dyes like Calcein-AM and Ethidium Homopolydimer-1 can also provide a direct visualization of cell viability. It is recommended to test a wide range of this compound concentrations to identify the threshold for toxicity.
Q4: How long should I incubate the neurons with this compound before assessing its effects?
A4: The incubation time will depend on the specific goals of your experiment. For assessing acute neuroprotective effects against a toxin, a pre-incubation period of 1 to 24 hours with this compound before adding the neurotoxic agent is a common starting point. To investigate long-term effects on neuronal health and signaling, a continuous exposure for several days may be necessary. The optimal timing should be determined empirically for your experimental model.
Q5: What are common solvents for dissolving this compound for use in cell culture?
A5: this compound is soluble in dimethyl sulfoxide (DMSO). It is critical to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the neurons.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed across all this compound concentrations. | 1. This compound concentration is too high. 2. The primary neuron culture is unhealthy or stressed. 3. Solvent (DMSO) concentration is too high. | 1. Perform a dose-response experiment with a much lower concentration range (e.g., 0.1 nM to 1 µM). 2. Ensure your primary neuron culture protocol is optimized and that the neurons are healthy before starting the experiment. 3. Prepare a higher concentration stock solution of this compound to ensure the final DMSO concentration in the culture medium is below 0.1%. |
| No observable effect of this compound on neuronal viability or function. | 1. This compound concentration is too low. 2. Insufficient incubation time. 3. The experimental model is not sensitive to this compound's mechanism of action. | 1. Test a higher range of this compound concentrations (e.g., up to 50 µM), while carefully monitoring for cytotoxicity. 2. Increase the incubation time with this compound. 3. Confirm that the AMPK signaling pathway is relevant in your experimental paradigm. |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture health and density. 2. Inconsistent timing of this compound treatment. 3. Degradation of this compound stock solution. | 1. Standardize your primary neuron culture protocol, including seeding density and maintenance. 2. Maintain a consistent timeline for all treatment steps. 3. Prepare fresh this compound stock solutions and store them properly (aliquoted at -20°C or -80°C). |
Experimental Protocols
Protocol 1: Determining the Optimal and Non-Toxic Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal working concentration of this compound that promotes neuronal viability without inducing cytotoxicity.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons)
-
This compound (Molecular Weight: ~437.6 g/mol )
-
DMSO
-
Neurobasal medium with supplements
-
96-well culture plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C.
-
Plate Primary Neurons: Seed primary neurons in a 96-well plate at a suitable density and culture for at least 7-10 days to allow for maturation.
-
Prepare this compound Dilutions: On the day of the experiment, prepare serial dilutions of this compound from your stock solution in pre-warmed culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treat Neurons: Carefully replace half of the medium in each well with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
Assess Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against cell viability to determine the dose-response curve and identify the optimal non-toxic concentration range.
Protocol 2: Assessing the Neuroprotective Effect of this compound
This protocol is designed to evaluate the ability of this compound to protect primary neurons from a neurotoxic insult.
Materials:
-
Primary neuron cultures
-
Optimal, non-toxic concentration of this compound (determined from Protocol 1)
-
Neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta)
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kit)
Procedure:
-
Plate and Culture Neurons: Prepare and mature primary neuron cultures in a 96-well plate as described previously.
-
Pre-treat with this compound: Treat the neurons with the predetermined optimal concentration of this compound for a chosen pre-incubation period (e.g., 2 hours). Include a vehicle control group.
-
Induce Neurotoxicity: After the pre-incubation, add the neurotoxic agent to the wells (except for the control group) at a concentration known to induce moderate cell death.
-
Co-incubate: Incubate the plate for the duration of the neurotoxic insult (e.g., 24 hours).
-
Assess Neuronal Viability: Measure cell viability using an appropriate assay (e.g., MTT or LDH assay).
-
Data Analysis: Compare the viability of neurons treated with the neurotoxin alone to those pre-treated with this compound followed by the neurotoxin. A significant increase in viability in the this compound-treated group indicates a neuroprotective effect.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Primary Neuron Viability
| This compound Concentration | Average Cell Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100% | 5.2 |
| 10 nM | 102% | 4.8 |
| 100 nM | 105% | 5.5 |
| 1 µM | 108% | 6.1 |
| 5 µM | 98% | 5.9 |
| 10 µM | 85% | 7.3 |
| 25 µM | 60% | 8.1 |
Table 2: Example Neuroprotection Assay Data
| Treatment Group | Average Cell Viability (% of Control) | Standard Deviation |
| Control | 100% | 4.5 |
| Neurotoxin Alone | 55% | 6.8 |
| This compound + Neurotoxin | 80% | 5.9 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified this compound signaling pathway in neurons.
References
Technical Support Center: Preventing Neoline Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Neoline precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: this compound, also known as Bullatine B, is a diterpene alkaloid.[1] Like many complex organic molecules, it is characterized by low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] Cell culture media are aqueous environments, and the introduction of this compound, typically from a concentrated DMSO stock solution, can lead to its precipitation. This occurs when the concentration of this compound exceeds its solubility limit in the media.[3][4]
Q2: What are the primary causes of this compound precipitation?
A2: Several factors can contribute to this compound precipitation:
-
Solvent Shock: This is a primary cause and occurs when a concentrated this compound stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[3][5]
-
High Final Concentration: If the final concentration of this compound in the cell culture medium surpasses its maximum solubility, it will precipitate.[3]
-
Temperature Fluctuations: Adding this compound to cold media can decrease its solubility.[6] Also, moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect solubility.[7]
-
pH Shifts: The pH of the cell culture medium can change due to factors like CO2 concentration in the incubator or cellular metabolism. The solubility of some compounds is pH-dependent, and a shift outside the optimal range can induce precipitation.[3][8]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[8][9]
-
Improper Stock Solution Preparation and Storage: Using non-anhydrous DMSO, which can absorb water, can negatively impact the solubility of hydrophobic compounds.[4] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[3][4]
Q3: How can I visually identify this compound precipitation?
A3: Precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy, indicating the presence of fine, suspended particles.[5][8]
-
Visible Particles or Crystals: You may observe distinct particles, crystals, or a thin film on the surface or at the bottom of the culture vessel.[5][10]
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are clearly not cells.[5]
It is crucial to differentiate between compound precipitation and microbial contamination. Contamination often results in a rapid pH drop (indicated by the medium turning yellow) and the presence of motile microorganisms.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with an ideal concentration of 0.1% or less for sensitive cell lines.[6][11] It is essential to determine the specific tolerance of your cell line experimentally and always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[4][7]
Troubleshooting Guide
This guide summarizes common observations related to this compound precipitation, their potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its solubility in the cell culture medium.[3] | - Decrease the final working concentration of this compound.- Perform a kinetic solubility test to determine the maximum soluble concentration (see Experimental Protocols). |
| "Solvent shock" from rapid dilution of a concentrated DMSO stock.[3][5] | - Perform a stepwise or serial dilution of the stock solution in pre-warmed media.[6]- Add the stock solution dropwise while gently vortexing or swirling the media.[10] | |
| The cell culture medium is cold, reducing this compound's solubility.[6] | - Always use pre-warmed (37°C) cell culture media for dilutions.[4][6] | |
| Precipitation Over Time in Incubator | Temperature shift from room temperature to 37°C affecting solubility.[3] | - Pre-warm the cell culture media to 37°C before adding this compound.[3] |
| pH shift in the medium due to CO2 levels or cell metabolism.[3][8] | - Ensure the medium is properly buffered for the incubator's CO2 concentration.- Test this compound's solubility at different pH values. | |
| Interaction with media components (e.g., salts, proteins).[8][9] | - Test this compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[3] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | This compound has poor solubility at lower temperatures. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3][4] |
| Water absorption by DMSO stock, reducing this compound's solubility.[4] | - Use high-purity, anhydrous DMSO and store it properly.[4]- Before use, gently warm the stock solution to room temperature and vortex to redissolve any precipitate.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO).[4]
-
Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the required volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM). Vortex or sonicate the solution at room temperature until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[4][9]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[8]
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.[4]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[4]
-
Calculate Volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).[11]
-
Recommended Dilution Method (Stepwise):
-
Perform an intermediate dilution of the stock solution in a small volume of the pre-warmed medium.
-
Add the intermediate dilution to the final volume of the pre-warmed medium.
-
-
Alternative Dilution Method (Direct Addition):
-
Final Mix: Gently mix the final solution before adding it to your cells.
Protocol 3: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum concentration of this compound that remains soluble in your specific cell culture medium over time.
-
Prepare Dilution Series: Prepare a serial dilution of your high-concentration this compound stock solution in 100% DMSO (e.g., from 100 mM down to 1 mM).[4]
-
Dispense Medium: In a 96-well plate, add 198 µL of your pre-warmed (37°C) complete cell culture medium to each well.[4]
-
Add this compound: Add 2 µL of each concentration from your DMSO dilution series to the wells containing the medium. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Include a vehicle control with 2 µL of 100% DMSO.[4]
-
Incubate and Observe: Mix the plate gently on a plate shaker for 5-10 minutes. Visually inspect for any immediate signs of precipitation. You can also measure the turbidity using a plate reader at a wavelength of 620 nm.
-
Incubate at 37°C: Place the plate in a 37°C incubator and continue to monitor for precipitation at various time points (e.g., 1, 4, and 24 hours).
-
Data Analysis: The highest concentration of this compound that remains visually clear or does not show a significant increase in turbidity over time is considered its kinetic solubility in that specific medium.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving this compound precipitation.
Caption: Factors that can negatively impact the solubility of this compound in cell culture media.
References
- 1. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 466-26-2: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
Neoline Technical Support Center: Troubleshooting Inconsistent Behavioral Study Results
Welcome to the Neoline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in behavioral studies involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-cohort variability in our results. What are the primary factors to investigate?
High inter-cohort variability is a common challenge. Key areas to examine include subtle variations in experimental protocol execution, inconsistencies in animal characteristics and husbandry, and issues with the preparation and administration of this compound.[1] It is crucial to standardize all experimental parameters and maintain detailed records.[1]
Q2: Could environmental factors be contributing to inconsistent outcomes in our this compound studies?
Absolutely. Rodents, in particular, are highly sensitive to their environment. Inconsistent results can arise from fluctuations in lighting conditions, unexpected noises, and changes in bedding or environmental enrichment.[1] Maintaining a stable and consistent environment is critical for reducing behavioral variability.
Q3: We've noticed a decline in the effect of this compound in later experiments compared to earlier ones. What could be the cause?
A decline in efficacy over time may point to issues with the stability of your this compound formulation.[1] Signs of an unstable compound can include precipitation, changes in solution color or clarity, or decreased potency.[1] It is essential to follow the recommended preparation and storage protocols strictly.
Q4: How critical is the timing of behavioral assays after this compound administration?
The timing is extremely critical and should be based on the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound. Inconsistencies can arise if the behavioral testing does not align with the compound's peak efficacy or intended therapeutic window.[1]
Q5: We are seeing inconsistent results even within the same cohort of animals. What should we look for?
Intra-cohort variability can be due to a number of factors. Genetic drift in transgenic lines can be a significant contributor, which can be mitigated by regular backcrossing and robust genotyping protocols.[1] Additionally, individual differences in animal age, weight, and gut microbiome can influence their response to this compound.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating High Inter-Cohort Variability
If you are experiencing significant differences between experimental cohorts, use the following guide to identify and address potential sources of error.
Troubleshooting Workflow for Inter-Cohort Variability
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Data Presentation: Sources of Inter-Cohort Variability
| Potential Source | Example Metric | Cohort 1 (Mean ± SD) | Cohort 2 (Mean ± SD) | Troubleshooting Action |
| Animal Age | Age in days at testing | 70 ± 3 | 85 ± 5 | Standardize age window for all cohorts (e.g., 70-75 days). |
| Animal Weight | Weight in grams at dosing | 25.2 ± 1.5 | 29.8 ± 2.0 | Implement a narrower weight range for subject inclusion. |
| Time of Dosing | Time of day (24h format) | 09:00 ± 0:15 | 13:00 ± 1:00 | Strictly adhere to a consistent dosing schedule. |
| Time of Testing | Latency to effect (minutes) | 30.5 ± 5.1 | 45.2 ± 8.3 | Ensure testing occurs at the optimal post-dose interval. |
| This compound Prep. | Concentration (mg/mL) | 1.05 ± 0.05 | 0.85 ± 0.10 | Re-validate dilution series and ensure proper mixing. |
Guide 2: Addressing Compound Stability and Preparation
Inconsistent results are often traced back to the preparation and handling of this compound. Use the table below to check your procedures.
This compound Formulation Checklist
| Parameter | Standard Protocol | Common Pitfall | Solution |
| Solvent | 10% DMSO in Saline | Using a different solvent or an incorrect percentage of DMSO. | Always use the recommended solvent and concentration. |
| Storage | -20°C in single-use aliquots | Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots to avoid degradation. |
| Preparation | Vortex for 60 seconds | Inadequate mixing leading to non-homogenous solution. | Standardize mixing time and intensity. |
| Appearance | Clear, colorless solution | Observation of precipitation or color change. | Discard any solution that appears compromised. |
| Use Window | Use within 2 hours of prep | Using a single batch for experiments lasting all day. | Prepare fresh batches for morning and afternoon sessions. |
Experimental Protocols
Protocol 1: Standardized this compound Administration and Behavioral Testing
This protocol outlines the key steps for ensuring consistency in this compound administration and subsequent behavioral testing.
1. Animal Acclimation:
-
Upon arrival, house animals in a dedicated, low-stress environment for a minimum of 7 days before any procedures.
-
For at least 3 days prior to testing, handle each animal for 5 minutes daily to habituate them to the experimenter.
-
Transport animals to the testing room at least 60 minutes before the start of any experiment to allow for acclimation to the new environment.[2][3]
2. This compound Preparation:
-
On the day of the experiment, retrieve a single-use aliquot of this compound from -20°C storage.
-
Thaw at room temperature and add the required volume of sterile saline.
-
Vortex the solution for a full 60 seconds to ensure it is completely dissolved and homogenous.
-
Draw the solution into appropriately sized syringes for administration.
3. Dosing Procedure:
-
Weigh each animal immediately before dosing to ensure accurate volume administration.
-
Administer this compound via the specified route (e.g., intraperitoneal injection).
-
Return the animal to its home cage or a clean holding cage after administration.
-
Record the exact time of administration for each animal.
4. Behavioral Assay:
-
Based on the PK/PD profile of this compound, begin the behavioral assay at the predetermined time post-administration (e.g., 30 minutes).
-
The introduction of the animal to the testing apparatus should be consistent (e.g., always place the animal in the center, facing away from the experimenter).[2]
-
All experimental sessions should be recorded for later review if needed.
-
Thoroughly clean the apparatus between animals with a 70% ethanol solution followed by water to eliminate olfactory cues.
Protocol 2: Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, equipped with an overhead camera and tracking software.
Procedure:
-
Follow the animal acclimation and dosing procedures as described in Protocol 1.
-
At the designated time post-dosing, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a 10-minute period.
-
The tracking software should record total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.
-
After the session, return the mouse to its home cage.
-
Clean the arena thoroughly before testing the next animal.
Mandatory Visualizations
This compound's Hypothetical Signaling Pathway
This compound is a novel compound hypothesized to act as a positive allosteric modulator of the Dopamine D2 receptor (D2R), enhancing its response to endogenous dopamine. This modulation is thought to influence downstream signaling cascades related to motivation and motor control.
Caption: Hypothetical signaling pathway for this compound's action on the D2 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
Neoline toxicity and off-target effects in cell lines
Welcome to the technical support center for Neoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. Here you will find troubleshooting guides and frequently asked questions to address common challenges and interpret unexpected results during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a C19-diterpenoid alkaloid with the chemical formula C24H39NO6.[1] While many diterpenoid alkaloids are known for their toxicity, this compound has shown specific biological activities at non-toxic concentrations. Its primary mechanism of action identified to date is the inhibition of the voltage-gated sodium channel Nav1.7.[2] This activity is linked to its analgesic effects observed in preclinical models of neuropathic pain.[3][4][5]
Q2: Is this compound cytotoxic to cell lines?
A2: Based on available studies, this compound exhibits low cytotoxicity against a range of human cancer cell lines. In screenings against A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), KB (cervical carcinoma), and the multidrug-resistant KB-VIN subline, this compound was reported to be inactive, with IC50 values greater than 40 μM.[6] This suggests that at typical experimental concentrations for studying its neuroactive effects, broad cytotoxicity is not expected.
Q3: What are the known signaling pathways affected by this compound?
A3: Research suggests that this compound can modulate specific signaling pathways. In a mouse model of Alzheimer's disease, chronic administration of this compound was found to induce the phosphorylation of AMP-activated protein kinase (AMPK). This activation led to a downstream decrease in the expression of BACE1, amyloid-β, and phosphorylated Tau in the hippocampus.[7] A derivative of this compound, 14-O-acetylthis compound, has demonstrated anti-inflammatory effects by reducing the mRNA levels of interferon-gamma (IFN-γ) in a mouse model of colitis.[8] This points towards a potential interaction with inflammatory signaling cascades.
Q4: What are the potential off-target effects of this compound?
A4: Direct, comprehensive studies on the off-target effects of this compound are limited. However, its low cytotoxicity suggests it does not broadly interfere with essential cellular machinery. Its known on-target activity is on the Nav1.7 channel.[2] Given that other diterpenoid alkaloids have shown neuroprotective effects, it is plausible that this compound or its derivatives could interact with other neuronal signaling proteins or pathways beyond Nav1.7.[9] Researchers observing unexpected phenotypes should consider potential off-target interactions as a possibility and may need to perform further target deconvolution studies.
Q5: How should I prepare and handle this compound for in vitro experiments?
A5: Like many natural products, this compound may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[10] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (generally ≤ 0.5%) to avoid solvent-induced toxicity.[10] When diluting the DMSO stock into aqueous media, precipitation can occur. To mitigate this, add the stock solution to the medium dropwise while vortexing or use a stepwise dilution method.[10]
Troubleshooting Guides
Problem: I am not observing any cytotoxic effects of this compound on my cancer cell line, even at high concentrations. Is my experiment failing?
Answer: Not necessarily. Published data indicates that this compound is largely inactive in terms of cytotoxicity against several human cancer cell lines, with IC50 values reported to be above 40 μM.[6]
-
Recommendation: Instead of focusing on cytotoxicity, consider investigating other biological effects of this compound, such as its impact on cell signaling, ion channel activity, or neuroprotection, depending on your cell model. For example, diterpenoid alkaloids have been shown to have neuroprotective properties in SH-SY5Y cells.[9]
-
Experimental Control: Ensure your positive control for cytotoxicity (e.g., a known cytotoxic drug like doxorubicin or staurosporine) is working as expected. This will validate that your assay system is functioning correctly.
Problem: I am observing unexpected changes in cell morphology or signaling in my neuronal cell line after this compound treatment. What could be the cause?
Answer: This could be due to either on-target effects related to Nav1.7 inhibition, or potential off-target effects.
-
On-Target Hypothesis: this compound's primary target is the Nav1.7 sodium channel, which is involved in neuronal excitability.[2] Changes in morphology or signaling in neuronal cells could be a direct consequence of altered ion channel function.
-
Off-Target Hypothesis: While specific off-target effects of this compound are not well-documented, diterpenoid alkaloids as a class can interact with various cellular components.[11][12] The observed effects could be due to interactions with other ion channels, receptors, or signaling kinases. For instance, this compound has been shown to activate the AMPK pathway in a mouse model.[7]
-
Troubleshooting Steps:
-
Validate the Primary Target: If your cell line expresses Nav1.7, you can use techniques like patch-clamp electrophysiology to confirm this compound's inhibitory effect.[2]
-
Investigate Key Signaling Pathways: Based on literature for this compound and related compounds, perform western blots for key signaling proteins such as phosphorylated AMPK, Tau, or markers of inflammatory pathways.[7]
-
Use a Structural Analogue: If available, test a structurally related but inactive analogue of this compound to see if the unexpected effects persist. This can help differentiate between specific and non-specific effects.
-
Problem: My this compound solution is precipitating in the cell culture medium upon dilution from a DMSO stock.
Answer: This is a common issue with hydrophobic natural products.[10]
-
Cause: The drastic change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium reduces the compound's solubility, causing it to precipitate.[10]
-
Solutions:
-
Reduce Final Concentration: Determine if a lower, soluble concentration of this compound is sufficient to elicit the desired biological effect.
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution. You can also try adding the DMSO stock drop-by-drop to the medium while gently vortexing to facilitate rapid dispersion.[10]
-
Use a Carrier: For in vivo studies, or some in vitro applications, formulating this compound with a carrier like carboxymethylcellulose (CMC) or in a self-emulsifying drug delivery system (SEDDS) can improve solubility and bioavailability.[3]
-
Pre-warm the Medium: Using cell culture medium pre-warmed to 37°C can sometimes improve the solubility of the compound during dilution.[10]
-
Problem: I want to investigate the anti-inflammatory effects of this compound or its derivatives. Which signaling pathways should I investigate?
Answer: Based on studies with the this compound derivative 14-O-acetylthis compound and the known mechanisms of neuro-immune modulation, you should consider the following:
-
Cytokine Expression: Measure the mRNA and protein levels of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-6, and IL-1β.[8][13] 14-O-acetylthis compound was shown to reduce IFN-γ levels.[8]
-
Cholinergic Anti-inflammatory Pathway: This pathway is a key mechanism of neuro-immune regulation. It involves the neurotransmitter acetylcholine acting on α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages to inhibit the production of pro-inflammatory cytokines.[13][14][15]
-
Investigate: Determine if your cell model (e.g., co-culture of neurons and microglia/macrophages) expresses α7nAChR. You can then test if this compound's anti-inflammatory effects are blocked by an α7nAChR antagonist.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Carcinoma) | Not Specified | > 40 | [6] |
| This compound | MDA-MB-231 (Human Breast Cancer) | Not Specified | > 40 | [6] |
| This compound | MCF-7 (Human Breast Cancer) | Not Specified | > 40 | [6] |
| This compound | KB (Human Cervical Carcinoma) | Not Specified | > 40 | [6] |
| This compound | KB-VIN (Multidrug-Resistant KB) | Not Specified | > 40 | [6] |
Table 2: Known Biological Activities of this compound and its Derivatives
| Compound | Biological Activity | Model System | Key Findings | Reference |
| This compound | Analgesia (Neuropathic Pain) | Mouse models | Attenuated mechanical hyperalgesia | [3][4] |
| This compound | Nav1.7 Inhibition | HEK293 cells expressing Nav1.7 | Inhibited Nav1.7 voltage-gated sodium channel current | [2] |
| This compound | Neuroprotection (Alzheimer's Model) | Tg-APPswe/PS1dE9 Mice | Improved memory, reduced amyloid-β and Tau phosphorylation via AMPK activation | [7] |
| 14-O-acetylthis compound | Anti-inflammatory | Mouse model of colitis | Reduced weight loss, inflammation scores, and colonic IFN-γ mRNA levels | [8] |
| Diterpenoid Alkaloids (from Aconitum anthoroideum) | Neuroprotection | SH-SY5Y cells (MPP+ induced apoptosis model) | Protected against apoptosis | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard procedures for assessing the effect of alkaloid compounds on cell viability.[16]
-
Cell Seeding: Seed your cell line of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol is based on studies investigating the neuroprotective effects of diterpenoid alkaloids against neurotoxin-induced apoptosis.[1][9]
-
Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various non-toxic concentrations of this compound (e.g., 1-50 µM) for 2 hours.
-
Induction of Apoptosis: Add the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) to the wells at a final concentration known to induce apoptosis in this cell line. Include control wells with untreated cells, cells treated with this compound only, and cells treated with MPP+ only.
-
Incubation: Incubate the plate for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using an MTT or similar assay as described in Protocol 1. An increase in viability in the this compound + MPP+ treated wells compared to the MPP+ only wells indicates a neuroprotective effect.
-
Apoptosis Analysis (Optional): To confirm that the protective effect is due to the inhibition of apoptosis, you can perform assays like Annexin V/PI staining followed by flow cytometry, or western blot for cleaved caspase-3.
Visualizations
Caption: this compound's neuroprotective signaling pathway in an Alzheimer's disease model.
Caption: General experimental workflow for testing this compound in cell lines.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diterpenoid alkaloids from Aconitum anthoroideum that offer protection against MPP+-Induced apoptosis of SH-SY5Y cells and acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cholinergic anti-inflammatory pathway: An innovative treatment strategy for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Storage of Neoline
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper long-term storage of Neoline powder and solutions. Adherence to these guidelines is crucial for maintaining the compound's stability, purity, and biological activity for the duration of your research projects.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
A1: For long-term storage, solid this compound powder should be stored at -20°C in a tightly sealed container. Under these conditions, the compound is reported to be stable for at least two years. Another supplier suggests storage at 2-8°C. To minimize potential degradation, storing at -20°C is the more conservative and recommended approach for long-term preservation. The container should be protected from light and moisture to maintain the integrity of the compound.
Q2: How should I store this compound solutions for long-term use?
A2: this compound solutions should be prepared and stored with care to ensure stability. For long-term storage, it is recommended to aliquot the reconstituted this compound solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solutions from light.
Q3: What is the best solvent for reconstituting this compound powder for long-term storage?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound, with a reported solubility of up to 250 mg/mL. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium immediately before use.
Q4: Is this compound sensitive to light or moisture?
A4: Yes, as with many complex organic molecules, exposure to light and moisture can lead to degradation. Therefore, it is essential to store both this compound powder and solutions in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil) and in a dry environment. For the powder form, storage in a desiccator at the recommended temperature can provide additional protection against moisture.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may not always be visually apparent. For the powder, any change in color or texture could indicate degradation. For solutions, the appearance of precipitates or a change in color may suggest instability. The most reliable method to assess the purity and detect degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Storage Condition Summary
| Form | Storage Temperature | Duration | Important Considerations |
| Powder | -20°C | ≥ 2 years | Store in a tightly sealed, light-resistant container in a dry environment. |
| 2-8°C | Not specified | A viable, but less conservative, alternative for shorter-term storage. | |
| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light. |
Troubleshooting Guide
Q: My this compound solution, which was clear upon preparation, now shows precipitation after being stored at -20°C. What should I do?
A: Precipitation upon freezing can sometimes occur, especially with highly concentrated stock solutions. Before use, allow the vial to warm to room temperature and then gently vortex to see if the precipitate redissolves. If it does not, brief sonication in a water bath may help. If the precipitate remains, it could indicate that the solubility limit was exceeded at low temperatures or that degradation has occurred. In this case, it is recommended to centrifuge the vial and use the supernatant, being mindful that the actual concentration may be lower than calculated. For future preparations, consider using a slightly lower stock concentration.
Q: I suspect my this compound powder has been exposed to ambient temperature for an extended period. Is it still usable?
A: The stability of this compound at ambient temperatures for extended periods is not well-documented. To ensure the reliability of your experimental results, it is highly recommended to perform a purity analysis using a validated HPLC method to compare the exposed sample against a reference standard that has been stored under the recommended conditions.
Q: Can I store my diluted, aqueous this compound working solutions?
A: It is generally not recommended to store dilute aqueous solutions of this compound for extended periods, as the compound's stability in aqueous media at physiological pH has not been thoroughly characterized and hydrolysis may occur. It is best practice to prepare fresh dilutions from your frozen stock solution for each experiment.
Experimental Protocol: Long-Term Stability Assessment of this compound Powder
This protocol outlines a method for evaluating the long-term stability of this compound powder under controlled storage conditions, based on ICH Q1A(R2) guidelines.
Objective: To determine the stability of this compound powder over time at various temperature and humidity conditions.
Materials:
-
This compound powder (minimum of three different batches, if available)
-
Calibrated stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated stability-indicating HPLC method
-
Appropriate HPLC column and mobile phases
-
Volumetric flasks and other necessary laboratory glassware
-
Analytical balance
-
DMSO (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Methodology:
-
Initial Analysis (Time Zero):
-
For each batch of this compound, accurately weigh and prepare a stock solution in DMSO at a known concentration (e.g., 1 mg/mL).
-
Perform HPLC analysis on each freshly prepared solution to determine the initial purity and peak area. This will serve as the baseline (100% purity).
-
Visually inspect and record the physical appearance of the powder.
-
-
Sample Storage:
-
Place accurately weighed samples of this compound powder from each batch into tightly sealed, light-protected vials.
-
Distribute the vials into stability chambers set at the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Recommended: -20°C ± 5°C (as a control)
-
-
-
Stability Testing Time Points:
-
Withdraw samples from each storage condition at predetermined time points. Suggested intervals are:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
-
-
Analysis at Each Time Point:
-
At each time point, retrieve the designated vials from the stability chambers.
-
Allow the vials to equilibrate to room temperature before opening.
-
Visually inspect the powder for any changes in physical appearance.
-
Accurately prepare solutions from the stored powder, following the same procedure as the initial analysis.
-
Analyze the samples by HPLC using the validated stability-indicating method.
-
-
Data Evaluation:
-
Calculate the purity of this compound in each sample relative to the initial time-zero sample.
-
Identify and quantify any degradation products that appear in the chromatograms.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics and estimate the shelf-life.
-
Workflow for this compound Storage
Caption: Workflow for the appropriate storage of this compound powder and solutions.
Addressing batch-to-batch variability of Neoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Neoline, a diterpene alkaloid isolated from Aconitum species.[1] By implementing robust quality control measures, researchers can ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a plant-derived diterpene alkaloid with the chemical formula C₂₄H₃₉NO₆.[1] Its primary mechanism of action is the inhibition of the voltage-gated sodium channel Nav1.7. This channel is crucial for the propagation of action potentials in pain-sensing neurons (nociceptors). By blocking Nav1.7, this compound can produce analgesic effects. Interestingly, research suggests that the congenital absence of Nav1.7 function leads to an upregulation of endogenous opioid peptides, which contributes significantly to pain insensitivity.[2][3][4] This suggests this compound's effects may be linked to both direct channel blocking and modulation of the endogenous opioid system.
Q2: Why does the activity of this compound vary between different batches? Batch-to-batch variability is a common challenge with natural products like this compound.[5][6] This variability arises from several factors related to its origin and processing, including:
-
Natural Source Variation: The chemical composition of the Aconitum plants from which this compound is extracted can be influenced by environmental and seasonal factors like climate, harvest time, and soil conditions.[6][7][8]
-
Extraction and Purification Processes: Differences in manufacturing procedures can lead to varying levels of the active compound and the presence of different impurities.[7]
-
Storage and Handling: this compound's stability can be affected by storage conditions such as temperature, light exposure, and humidity. Degradation over time can lead to reduced potency and the formation of new, unknown compounds.[5][9][10]
Q3: What are the recommended storage conditions for this compound? For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. When a new batch is received, it is crucial to record the date of receipt and the date it is first opened.[11][12] If this compound is dissolved in a solvent for experimental use, it is highly recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: A new batch of this compound is giving me inconsistent results compared to my previous batch. What should I do? Inconsistent results are a primary indicator of batch-to-batch variability. The first step is to systematically troubleshoot your experiment to rule out other factors (see Troubleshooting Guide 1). If the issue persists, you must qualify the new batch by comparing its chemical purity and biological activity against a previously validated "gold standard" batch.[13]
Q5: What kind of quality control (QC) tests should I perform on a new batch of this compound? To ensure consistency, each new batch of this compound should be validated for its identity, purity, concentration, and biological activity. Key QC tests include:
-
Identity and Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. It can separate this compound from potential impurities and degradants.[14] Coupling HPLC with Mass Spectrometry (LC-MS) can confirm the molecular weight of the compound and help identify unknown impurities.[14][15]
-
Concentration Verification: For powdered this compound, ensure accurate weighing with a calibrated analytical balance. For solutions, spectrophotometric methods or a quantitative HPLC analysis against a certified reference standard can verify the concentration.
-
Functional Bioassay: A cell-based assay is essential to confirm that the biological activity of the new batch is comparable to previous batches.[16][17] An electrophysiology assay measuring Nav1.7 inhibition would be the most direct approach.
Data Presentation: Quality Control Parameters
Since specific regulatory standards for this compound are not broadly established, researchers should define their own acceptance criteria based on historical data and experimental requirements. The following table provides an example of QC specifications a lab might establish for incoming this compound batches.
| Parameter | Method | Specification | Purpose |
| Identity | LC-MS | Matches reference mass spectrum for this compound (m/z) | Confirms the compound is this compound. |
| Purity | HPLC-UV (e.g., at 210 nm) | ≥ 98.0% Peak Area | Ensures the batch is not contaminated with significant impurities that could confound results. |
| Individual Impurity | HPLC-UV | No single impurity > 0.5% | Limits the influence of any single unknown compound on the experiment.[18][19] |
| Bioactivity | Nav1.7 Electrophysiology Assay | IC₅₀ within ± 2-fold of reference batch | Confirms the functional potency of the batch is consistent with previous successful experiments. |
| Appearance | Visual Inspection | White to off-white crystalline powder | Provides a simple, initial check for gross contamination or degradation. |
| Solubility | Visual Inspection | Clear solution at specified concentration (e.g., 10 mM in DMSO) | Ensures the compound can be properly formulated for experiments. |
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
This guide helps you determine if unexpected results are due to batch variability or other experimental factors.
Problem: My assay (e.g., cell viability, signaling readout) is showing no effect, or a different dose-response, with a new batch of this compound.
References
- 1. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Batch Variation: Why Your Natural Skincare Product Isn't Always The Same [myskincaremanufacturer.com.au]
- 6. antipodesnature.com [antipodesnature.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers | MDPI [mdpi.com]
- 10. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. SOP for Storage and Use of Reagents & Chemicals [m-pharmainfo.com]
- 13. food-safety.com [food-safety.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
- 17. extranet.who.int [extranet.who.int]
- 18. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Neoline-Induced Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing side effects associated with Neoline (Bullatine B) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Bullatine B, is a diterpene alkaloid isolated from plants of the Aconitum genus. Its primary mechanism of action is the modulation of voltage-gated sodium channels (Nav). It has been noted to particularly target the Nav1.7 subtype, which is crucial for pain signal transmission. By binding to these channels, this compound can induce a state of persistent activation, leading to prolonged membrane depolarization in excitable tissues like the myocardium, nerves, and muscles. This action is the basis for both its potential therapeutic effects, such as analgesia, and its toxic side effects.[1][2][3][4]
Q2: What are the major toxicities associated with this compound and other Aconitum alkaloids?
A2: The primary toxicities associated with this compound and other Aconitum alkaloids are cardiotoxicity and neurotoxicity.[2][5][6][7] These effects stem from their shared mechanism of action on voltage-gated sodium channels. In animal studies, these toxicities can manifest as a range of observable side effects.
Q3: What are the typical clinical signs of this compound toxicity in animal models?
A3: Based on studies of this compound and related Aconitum alkaloids, researchers should monitor for a variety of clinical signs, which can be broadly categorized as follows:
-
Neurological: Paresthesia (numbness and tingling), muscle weakness, tremors, and in severe cases, convulsions and paralysis.[1][5][6]
-
Cardiovascular: Hypotension (low blood pressure), bradycardia (slow heart rate) or tachycardia (fast heart rate), and various cardiac arrhythmias, which can lead to cardiac arrest.[1][7][8][9]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal pain.[1][5][6]
-
General: Salivation, sweating, dizziness, and respiratory distress.[5][6]
The onset of these symptoms can be rapid, sometimes occurring within minutes to a couple of hours after administration.[1][7]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Q: We are observing a higher-than-expected rate of morbidity or mortality in our animal cohort after this compound administration. What are the potential causes and what steps should we take?
A: Unexpected adverse events are a critical concern in toxicology studies. Here is a troubleshooting workflow to address this issue:
-
Immediate Actions:
-
Humanely euthanize animals that have reached a moribund state, as defined by your institution's animal care and use committee (IACUC) guidelines.
-
Temporarily halt further dosing until the cause is investigated.
-
Consult with the attending veterinarian immediately.
-
-
Investigation and Mitigation:
-
Dose Verification: Double-check all calculations for dose preparation and administration volumes. Ensure the correct stock solution concentration was used.
-
Route of Administration: Confirm that the administration technique is correct and consistent. For instance, with intraperitoneal (IP) injections, ensure the injection is in the lower quadrant of the abdomen to avoid puncturing the bladder or cecum.[10][11][12][13]
-
Vehicle Effects: If using a vehicle to dissolve this compound, run a control group with the vehicle alone to rule out toxicity from the vehicle itself.
-
Dose-Response Evaluation: If high mortality is observed at a specific dose, consider reducing the dose for subsequent cohorts to establish a maximum tolerated dose (MTD).
-
Necropsy and Histopathology: Perform a full necropsy on deceased animals to identify gross pathological changes. Collect tissues (especially heart, brain, liver, and kidneys) for histopathological analysis to look for signs of cellular damage, such as necrosis or apoptosis.[5][6]
-
Issue 2: Managing Cardiovascular Side Effects
Q: Our animals are exhibiting signs of cardiotoxicity (e.g., arrhythmias, hypotension) after this compound administration. How can we manage these effects?
A: Management of cardiotoxicity is primarily supportive and aims to stabilize the animal.[14]
-
Monitoring: Continuous electrocardiogram (ECG) monitoring is recommended to identify the type and severity of arrhythmias. Blood pressure should also be monitored.
-
Supportive Care:
-
Maintain normal body temperature, as hypothermia can exacerbate cardiac issues.
-
Ensure adequate hydration and electrolyte balance with fluid therapy.
-
-
Pharmacological Intervention (Veterinary Consultation Required):
-
For bradycardia, atropine may be considered.
-
For ventricular arrhythmias, antiarrhythmic drugs like lidocaine have been used in cases of aconitine poisoning.[1]
-
In cases of severe hypotension, vasopressors may be necessary.
-
Issue 3: Managing Neurological Side Effects
Q: We are observing neurological side effects such as tremors and convulsions in our animals. What is the appropriate course of action?
A: Neurological side effects require prompt intervention to prevent injury and distress to the animal.
-
Animal Housing: House animals individually to prevent injury from cage mates during convulsions. Ensure the cage has soft bedding and is free of objects that could cause harm.
-
Supportive Care: Monitor for signs of respiratory depression, which can be a consequence of central nervous system effects or muscle paralysis.[1]
-
Pharmacological Intervention (Veterinary Consultation Required):
-
For seizures, benzodiazepines such as diazepam are typically the first line of treatment.
-
If seizures are refractory, other anticonvulsants may be considered.
-
Data Presentation
Table 1: Lethal Dose (LD50) Values for this compound and a Related Alkaloid in Mice
| Compound | Administration Route | LD50 (mg/kg) | Animal Model |
| This compound (Bullatine B) | Intraperitoneal | 150 | Mouse |
| Aconitine | Oral | 1.8 | Mouse |
| Aconitine | Intraperitoneal | 0.308 | Mouse |
| Aconitine | Intravenous | ~0.047 | Mouse |
Data for Aconitine is provided for comparison due to the limited public data on this compound and to highlight the high toxicity of this class of compounds.[6][15]
Table 2: Summary of Potential Dose-Dependent Effects of Aconitum Alkaloids in Rodents
| Dose Level | Potential Observed Effects |
| Low Dose | Analgesia, mild sedation. |
| Mid Dose | Increased incidence of salivation, nausea, and diarrhea. Possible mild cardiovascular changes (e.g., slight decrease in blood pressure). |
| High Dose | Severe cardiovascular effects (arrhythmias, significant hypotension), pronounced neurological signs (tremors, convulsions), respiratory distress, and potential lethality. Histopathological changes in the heart, liver, and brain may be evident.[5][6] |
This table provides a generalized overview based on studies of related Aconitum alkaloids. Specific dose-response relationships for this compound need to be determined empirically.
Experimental Protocols
Protocol: Intraperitoneal (IP) Injection of this compound in Mice
This protocol provides a standardized method for the IP administration of this compound.
-
Materials:
-
This compound (Bullatine B)
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)
-
Sterile 1 mL syringes
-
Sterile 26-30 gauge needles
-
70% ethanol swabs
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Preparation: Calculate the required concentration of this compound in the vehicle to achieve the desired dose in an appropriate injection volume (typically 5-10 µL/g of body weight). Ensure this compound is fully dissolved. Warm the solution to room temperature to prevent a drop in the animal's body temperature.[11]
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse slightly head-down to displace the abdominal organs.[16]
-
Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline.[10][16]
-
Disinfection: Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.[16]
-
Aspiration: Gently pull back on the plunger to ensure a blood vessel or organ has not been entered. If blood or fluid is aspirated, discard the syringe and needle and start over at a different site.[10][16]
-
Injection: Slowly inject the solution.
-
Withdrawal and Monitoring: Smoothly withdraw the needle and return the mouse to its cage. Monitor the animal closely for any adverse reactions.
-
Protocol: Hematological and Histopathological Analysis
This protocol outlines the steps for collecting and processing samples to assess the systemic toxicity of this compound.
-
Sample Collection:
-
At the designated time points or at the end of the study, anesthetize the animals.
-
Collect blood via cardiac puncture for hematological and serum biochemistry analysis.
-
Perform a gross necropsy, noting any abnormalities of the organs.
-
Collect key organs, including the heart, brain (specifically the cerebellum), liver, kidneys, and spleen.[5][6]
-
-
Hematology and Biochemistry:
-
Histopathology:
-
Fix collected tissues in 10% neutral buffered formalin.
-
Process the tissues, embed them in paraffin, and section them.
-
Stain sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope for pathological changes such as cellular degeneration, necrosis, inflammation, and apoptosis.[5][6]
-
Mandatory Visualizations
Caption: Primary mechanism of this compound-induced cardiotoxicity and neurotoxicity.
Caption: General experimental workflow for a this compound toxicity study.
Caption: Troubleshooting flowchart for unexpected adverse events.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 6. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of nicergoline on the cardiovascular system of dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. Principles of Toxicosis Treatment in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Neoline and 14-Benzoylneoline: Unraveling Their Pharmacological Potential
In the realm of natural product chemistry and drug discovery, the diterpenoid alkaloids isolated from plants of the Aconitum genus have long been a subject of intense scientific scrutiny. These compounds are renowned for their potent and diverse biological activities, which range from therapeutic to highly toxic. This guide presents a detailed comparative analysis of two such alkaloids: Neoline and its derivative, 14-Benzoylthis compound. While research into this compound's therapeutic effects is more established, the bioactivity of 14-Benzoylthis compound is an emerging area of investigation.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of these two compounds, supported by available experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 14-Benzoylthis compound is crucial for their study and potential application. The table below summarizes their key characteristics.
| Property | This compound | 14-Benzoylthis compound |
| Molecular Formula | C24H39NO6[2] | C31H43NO7[3][4] |
| Molecular Weight | 437.6 g/mol [2] | 541.7 g/mol [3][5] |
| CAS Number | 466-26-2[6] | 99633-05-3[3][5] |
| Appearance | Not specified in provided results | White Powder[3] or Amorphous powder[7] |
| Solubility | Soluble in organic solvents, less so in water.[6] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][7] |
| Storage | Not specified in provided results | Desiccate at -20°C[3] |
Comparative Overview of Biological Activities
A direct quantitative comparison of the bioactivities of this compound and 14-Benzoylthis compound is challenging due to the limited research on the latter. However, existing studies provide a foundational understanding of their distinct and potentially overlapping biological effects.
| Feature | This compound | 14-Benzoylthis compound |
| Primary Bioactivity | Analgesic, anti-inflammatory, and neuroprotective properties.[1] | Affinity for failing myocardium cell membranes, suggesting potential cardiovascular effects.[1] |
| Mechanism of Action | Acts as an inhibitor of the voltage-gated sodium (Na+) channel Nav1.7.[1] | Implicated in interacting with voltage-dependent potassium (K+) channels.[1][2] |
| Experimental Models | Studied in in vivo models of neuropathic pain and in vitro using HEK293 cells expressing Nav1.7 channels.[1] | Investigated using in vitro cell membrane chromatography with failing rat myocardium.[1] |
Quantitative Data Summary
The following table presents the available quantitative data for the biological activities of this compound and 14-Benzoylthis compound. It is important to note the scarcity of such data for 14-Benzoylthis compound.
| Compound | Assay | Cell Line/Model | Parameter | Value |
| This compound | Nav1.7 Inhibition | HEK293 cells | IC50 | 25.8 nM |
| 14-Benzoylthis compound | In Vitro Cytotoxicity | A549 (Lung Carcinoma) | IC50 | > 10 µM[1] |
| SK-OV-3 (Ovarian Cancer) | IC50 | > 10 µM[1] | ||
| SK-MEL-2 (Skin Melanoma) | IC50 | > 10 µM[1] | ||
| HCT-15 (Colon Cancer) | IC50 | > 10 µM[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. The following sections provide methodologies for key experiments cited in the study of this compound and 14-Benzoylthis compound.
Cell Membrane Chromatography (CMC) for 14-Benzoylthis compound
This protocol describes the method used to assess the affinity of 14-Benzoylthis compound for normal and failing rat myocardium.
Objective: To screen for components in Aconitum carmichaeli that specifically bind to failing myocardial cell membranes.[1]
Methodology:
-
Animal Model: A doxorubicin-induced heart failure model was established in Sprague-Dawley rats via intraperitoneal injection.[1]
-
Cell Membrane Preparation:
-
Excise hearts from both healthy and doxorubicin-treated rats.
-
Homogenize the myocardial tissue in a buffer solution.
-
Isolate the cell membranes through differential centrifugation.[1]
-
-
CMC Column Preparation: The prepared cell membranes are immobilized on a silica support to create the CMC stationary phase.[1]
-
Chromatographic Analysis:
-
Compound Identification: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is used to identify the compounds with differential affinity for the failing myocardium cell membranes.[1]
In Vivo Analgesic Assay (Von Frey Test) for this compound
The bioactivity of this compound has been explored through in vivo models of neuropathic pain.
Objective: To quantify the analgesic effect of this compound in a murine model of neuropathic pain.[1]
Methodology:
-
Neuropathic Pain Induction: Neuropathic pain is induced in mice, often through methods like chronic constriction injury of the sciatic nerve.[1]
-
Drug Administration: The mice are treated with varying doses of this compound.[1]
-
Behavioral Testing: The analgesic effect is quantified using the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.[1][8][9]
In Vitro Nav1.7 Inhibition Assay for this compound
The mechanism of action of this compound has been investigated using in vitro electrophysiology.
Objective: To determine the inhibitory effect of this compound on the voltage-gated sodium channel Nav1.7.[1]
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are engineered to express the Nav1.7 sodium channel.[1][10] The cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.[10]
-
Electrophysiology:
-
Compound Application: this compound is applied to the cells at various concentrations.
-
Data Analysis: The effect of this compound on the current amplitude is measured to determine its inhibitory activity. The IC50 value, the concentration at which 50% of the channel activity is inhibited, is then calculated.[11][13]
Visualizing the Mechanisms and Workflows
To illustrate the proposed signaling pathways and experimental workflows for both compounds, the following diagrams were generated using the DOT language.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound and 14-Benzoylthis compound. This compound has been identified as a promising agent for the alleviation of neuropathic pain, with its mechanism of action attributed to the inhibition of the Nav1.7 sodium channel.[14] In contrast, research on 14-Benzoylthis compound is still in its nascent stages. While its affinity for myocardial cell membranes suggests a potential role in cardiovascular applications, a significant knowledge gap remains.[1] There is a pressing need for further studies to elucidate its precise molecular targets, determine its efficacy in relevant disease models, and establish a quantitative structure-activity relationship. Such research will be crucial in unlocking the therapeutic potential of 14-Benzoylthis compound and enabling a more thorough and quantitative comparison with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 466-26-2: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The von Frey Test. [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoline and Gabapentin in the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Neoline, an active alkaloid derived from processed aconite root, and gabapentin, a first-line treatment for neuropathic pain. The following sections detail the available experimental data, outline the methodologies used in key studies, and illustrate the proposed signaling pathways and experimental workflows.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and gabapentin on mechanical hyperalgesia in established murine models of neuropathic pain. It is important to note that no direct head-to-head comparative studies have been identified; therefore, this comparison is based on data from separate studies using similar pain models.
Table 1: Efficacy in Paclitaxel-Induced Neuropathic Pain Model (Mouse)
| Compound | Dosage | Administration Route | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia | Study |
| Vehicle | - | - | ~0.2 | - | Nishida et al., 2019 |
| This compound | 10 mg/kg | Subcutaneous (s.c.) | ~0.8 | Significant attenuation | Nishida et al., 2019 |
| Vehicle | - | - | ~4.0 (baseline) to ~1.8 (post-paclitaxel) | - | Kim et al., 2021 |
| Gabapentin | 100 mg/kg | Oral (p.o.) | ~3.5 | Significant prevention | Kim et al., 2021 |
| Vehicle | - | - | ~6.5 (baseline) to ~3.0 (post-paclitaxel) | - | Carozzi et al., 2013 |
| Gabapentin | 100 mg/kg | Intraperitoneal (i.p.) | ~6.0 | Near-complete reversal | Carozzi et al., 2013 |
Note: Paw withdrawal threshold is a measure of mechanical allodynia, where a higher value indicates less pain sensitivity. Data are approximated from graphical representations in the cited studies.
Table 2: Efficacy in Partial Sciatic Nerve Ligation (PSNL) Model (Mouse)
| Compound | Dosage | Administration Route | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia | Study |
| Vehicle | - | - | ~0.3 | - | Nishida et al., 2019 |
| This compound | 10 mg/kg | Subcutaneous (s.c.) | ~0.9 | Significant attenuation | Nishida et al., 2019 |
| Vehicle | - | - | ~0.4 | - | Yasuda et al., 2014 |
| Gabapentin | 100 mg/kg | Intraperitoneal (i.p.) | ~1.2 | Significant attenuation | Yasuda et al., 2014 |
Note: Data are approximated from graphical representations in the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
This compound Efficacy Studies (Nishida et al., 2019)
-
Animal Model : Male ddY mice were used for the paclitaxel-induced neuropathy model, and male C57BL/6J mice were used for the partial sciatic nerve ligation model.
-
Induction of Neuropathy :
-
Paclitaxel Model : Paclitaxel (3 mg/kg) was administered intraperitoneally on days 0, 2, 4, and 6.
-
PSNL Model : The left sciatic nerve was exposed, and the dorsal one-third to one-half of the nerve was tightly ligated with a silk suture.
-
-
Drug Administration : this compound (10 mg/kg) was administered subcutaneously.
-
Behavioral Testing : Mechanical hyperalgesia was assessed using the von Frey filament test. The paw withdrawal threshold was determined by applying a series of calibrated von Frey filaments to the plantar surface of the hind paw.
Gabapentin Efficacy Studies (Representative Protocols)
-
Animal Model : Various strains of mice (e.g., BALB/c, C57BL/6J) or rats are commonly used.
-
Induction of Neuropathy :
-
Paclitaxel Model : Paclitaxel is administered, often in multiple intraperitoneal injections, at doses ranging from 2 to 8 mg/kg.
-
PSNL/Spinal Nerve Ligation (SNL) Model : Involves the ligation of a portion of the sciatic nerve or the L5/L6 spinal nerves.
-
-
Drug Administration : Gabapentin is typically administered orally or intraperitoneally at doses ranging from 30 to 300 mg/kg.
-
Behavioral Testing : Mechanical allodynia is most commonly measured using von Frey filaments to determine the paw withdrawal threshold.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and the established mechanism of action for gabapentin.
Validating the Neuroprotective Effects of Neoline In Vitro: A Comparative Guide
This guide provides a comparative framework for validating the neuroprotective effects of Neoline, a compound that has shown promise in pre-clinical, in vivo models of Alzheimer's disease.[1] By juxtaposing its known mechanisms with those of established neuroprotective agents, this document outlines the key in vitro experiments required to elucidate its therapeutic potential for researchers, scientists, and drug development professionals.
Comparative Analysis of Neuroprotective Agents
While in vivo studies suggest this compound's efficacy is mediated through the activation of AMP-activated protein kinase (AMPK)[1], in vitro validation is a critical next step. Below is a comparison of this compound's hypothesized in vitro effects with data from other known neuroprotective compounds.
Table 1: Quantitative Comparison of In Vitro Neuroprotective Effects
| Compound | Model System | Inducer of Toxicity | Concentration | Observed Effect | Reference |
| This compound | Differentiated SH-SY5Y or PC-12 cells | Amyloid-β (Aβ) Oligomers | To be determined | Hypothesized to increase cell viability and reduce apoptosis | [1] |
| Citicoline | Primary retinal cultures | Glutamate / High Glucose | 100 µM | Counteracted neuronal cell damage, decreased apoptosis, and prevented synapse loss | [2] |
| Luteolin | PC-12 cells | Oxygen-Glucose Deprivation (OGD) | 10 µM | Maintained cell viability in a concentration-dependent manner | [3] |
| Salsolinol | SH-SY5Y cells | MPP+ | 50 µM | Statistically significant increase in cell viability | [4] |
Postulated Signaling Pathway of this compound
In vivo evidence points to this compound's neuroprotective action via the AMPK signaling pathway.[1] Activation of AMPK can lead to a downstream reduction in BACE1 expression, which in turn decreases the production of neurotoxic amyloid-β peptides and reduces the hyperphosphorylation of tau protein.[1]
Caption: this compound's potential neuroprotective signaling cascade.
Experimental Protocols for In Vitro Validation
To validate the neuroprotective effects of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for these key assays.
Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.[4][5][6]
-
Protocol:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in 96-well or 6-well plates at a desired density and allow them to adhere overnight.
-
To induce a neuronal phenotype, treat the cells with 10 µM retinoic acid (RA) for 3-5 days.[5][6]
-
Induction of Neurotoxicity
-
Inducer: Amyloid-β (Aβ) oligomers are used to model Alzheimer's disease pathology in vitro.[7][8]
-
Protocol:
-
Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in a suitable solvent and incubating to allow for aggregation.
-
Treat differentiated SH-SY5Y cells with varying concentrations of Aβ₁₋₄₂ oligomers for 24 hours to induce neurotoxicity.[7]
-
A dose-response curve should be established to determine the concentration of Aβ₁₋₄₂ that causes approximately 50% cell death (EC₅₀).
-
Assessment of Neuroprotection
-
MTT Assay (Cell Viability):
-
Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity with the pre-determined EC₅₀ concentration of Aβ₁₋₄₂ oligomers for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant from each well after treatment with this compound and Aβ₁₋₄₂.
-
Use a commercially available LDH cytotoxicity assay kit to measure the release of lactate dehydrogenase (LDH) from damaged cells.
-
Follow the manufacturer's instructions and measure the absorbance at the recommended wavelength.
-
-
Western Blot Analysis:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK, total AMPK, BACE1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Experimental Workflow
The following diagram illustrates the logical flow of experiments to validate this compound's neuroprotective properties in vitro.
Caption: Workflow for in vitro validation of this compound.
By following these protocols and the proposed experimental workflow, researchers can systematically evaluate the neuroprotective effects of this compound in a controlled in vitro setting. The resulting data will be crucial for determining its potential as a therapeutic agent for neurodegenerative diseases and for guiding future pre-clinical and clinical studies.
References
- 1. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration [mdpi.com]
- 3. Exploration of the mechanism of luteolin against ischemic stroke based on network pharmacology, molecular docking and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies | MDPI [mdpi.com]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 8. innoprot.com [innoprot.com]
A Comparative Analysis of Neoline and Pregabalin for the Management of Diabetic Neuropathy
A comprehensive review of the current evidence, including preclinical and clinical data, mechanisms of action, and experimental protocols.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Diabetic neuropathy, a common and often debilitating complication of diabetes, presents a significant challenge in clinical management. The associated neuropathic pain can severely impact the quality of life. Current first-line treatments, such as pregabalin, offer relief for many patients, but a substantial number continue to experience inadequate pain control or dose-limiting side effects. This has spurred the search for alternative therapeutic agents. Neoline, a C19-diterpenoid alkaloid derived from processed aconite root (Aconitum carmichaeli), has emerged as a compound of interest based on preclinical studies demonstrating its potential in alleviating neuropathic pain. This guide provides a detailed, objective comparison of this compound and pregabalin, focusing on their performance in treating diabetic neuropathy, supported by available experimental data. It is important to note at the outset that the body of evidence for pregabalin in diabetic neuropathy is extensive and includes numerous large-scale clinical trials, whereas the data for this compound is currently limited to preclinical studies and a small number of human case reports.
Mechanism of Action
The mechanisms by which this compound and pregabalin exert their analgesic effects differ significantly, targeting distinct components of the pain signaling pathway.
This compound: Preclinical evidence suggests that this compound's primary mechanism of action in neuropathic pain involves the inhibition of voltage-gated sodium channels, specifically the Nav1.7 subtype.[1] These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons. By blocking Nav1.7, this compound is thought to reduce neuronal hyperexcitability, a key driver of neuropathic pain.
Pregabalin: The mechanism of pregabalin is well-established and centers on its binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][4] This modulation of neurotransmitter release leads to a reduction in neuronal excitability and the attenuation of pain signals.[2][4]
Preclinical Efficacy
Direct comparative preclinical studies between this compound and pregabalin for diabetic neuropathy are lacking. However, independent studies provide insights into their respective efficacies in animal models of neuropathic pain.
This compound in Neuropathic Pain Models
Studies have demonstrated the potential of this compound in rodent models of neuropathic pain.
| Study Focus | Animal Model | Key Findings | Citation |
| Mechanical Hyperalgesia | Streptozotocin (STZ)-induced diabetic mice | Acute intraperitoneal administration of this compound significantly increased the mechanical threshold in diabetic mice. | [1] |
| Mechanical Hyperalgesia | Paclitaxel-induced and sciatic nerve ligation-induced neuropathic pain in mice | Processed aconite root extract and its active ingredient, this compound, significantly attenuated mechanical hyperalgesia. | [5] |
Pregabalin in Neuropathic Pain Models
Pregabalin has been extensively studied in various animal models of neuropathic pain, including those relevant to diabetic neuropathy.
| Study Focus | Animal Model | Key Findings | Citation |
| Allodynia and Hyperalgesia | Various neuropathic pain models | Effective in treating symptoms like allodynia and hyperalgesia. | [2][3] |
Clinical Efficacy
The clinical evidence for pregabalin in treating painful diabetic neuropathy is robust, based on numerous randomized controlled trials. In contrast, the clinical data for this compound is limited to case reports involving Aconitum-containing traditional Chinese medicine.
This compound: Clinical Observations
A case series reported that a high dose of Aconitum, in combination with other traditional Chinese medicines, remarkably reduced neuropathic pain and improved the EMG profile in four patients with diabetic peripheral neuropathic pain.[6][7][8] No adverse reactions were observed in this small cohort.[6][7][8] However, these findings are from a small, uncontrolled study and require validation in larger, randomized controlled trials.
Pregabalin: Clinical Trial Data
Multiple large-scale, randomized, double-blind, placebo-controlled trials have established the efficacy of pregabalin in patients with painful diabetic peripheral neuropathy.
| Study/Analysis | Dosage | Primary Outcome (Pain Reduction) | Citation |
| Pooled analysis of 7 trials | 150, 300, and 600 mg/day | Significant dose-related improvement in pain scores compared to placebo. | [9] |
| 8-week trial | 300 mg/day | Significant improvements in mean pain scores versus placebo (P < 0.0001). | [10] |
| Pooled analysis of 11 trials | 150, 300, and 600 mg/day | All doses significantly reduced pain scores from baseline to endpoint compared to placebo (p<0.05). | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols used in key studies for this compound and a general outline for pregabalin clinical trials.
This compound: Preclinical Neuropathic Pain Model
Objective: To evaluate the ameliorative effects of this compound on mechanical hyperalgesia in a diabetic mouse model.[1]
Animal Model: Streptozotocin (STZ)-induced diabetic mice.
Experimental Workflow:
Methodology for Mechanical Hyperalgesia Assessment (von Frey Test):
-
Mice are placed in individual acrylic boxes on a mesh floor.
-
After an acclimatization period, von Frey filaments of varying forces are applied to the plantar surface of the hind paw.
-
The withdrawal threshold, the force at which the mouse withdraws its paw, is recorded.
-
This measurement is repeated multiple times to ensure accuracy.
Pregabalin: Randomized Controlled Clinical Trial Design (General)
Objective: To evaluate the efficacy and safety of pregabalin in treating painful diabetic peripheral neuropathy.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
Inclusion Criteria (General):
-
Diagnosis of diabetes mellitus (Type 1 or 2).
-
Diagnosis of painful diabetic peripheral neuropathy for a specified duration.
-
Baseline pain score above a certain threshold on an 11-point numerical pain rating scale.
Primary Efficacy Measure:
-
Change in the mean pain score from baseline to the end of the study, as recorded in daily patient diaries.
Secondary Efficacy Measures (Examples):
-
Sleep interference scores.
-
Patient Global Impression of Change (PGIC).
-
Short-Form McGill Pain Questionnaire (SF-MPQ).
-
Short Form-36 (SF-36) Health Survey.
Safety Assessment:
-
Incidence and severity of adverse events.
-
Physical and neurological examinations.
-
Laboratory evaluations.
Safety and Tolerability
This compound: The safety profile of this compound in humans has not been established through rigorous clinical trials. It is derived from processed aconite root, and unprocessed aconite is known to be highly toxic. While processing is intended to reduce toxicity, comprehensive safety data for the isolated compound, this compound, is not available. The case series using Aconitum-containing traditional medicine did not report adverse reactions, but this was in a very small number of patients.[6][7][8]
Pregabalin: The safety and tolerability of pregabalin have been well-characterized in numerous clinical trials. The most common treatment-emergent adverse events are dizziness and somnolence.[10] Most adverse events are reported to be mild to moderate in intensity.[10]
Conclusion
Pregabalin is a well-established, first-line treatment for painful diabetic neuropathy, with a robust body of evidence from numerous large-scale clinical trials supporting its efficacy and a well-defined safety profile. Its mechanism of action, centered on the α2-δ subunit of voltage-gated calcium channels, is well understood.
This compound, an active compound from processed aconite root, shows promise as a potential therapeutic agent for neuropathic pain based on preclinical studies in animal models. Its proposed mechanism of inhibiting Nav1.7 sodium channels is a scientifically sound approach to pain management. However, the current evidence for this compound in the specific context of diabetic neuropathy is very limited. There is a significant gap between the preclinical data and the evidence required for clinical application.
For researchers, scientists, and drug development professionals, this compound represents an intriguing early-stage compound that warrants further investigation. Future research should focus on:
-
Comprehensive preclinical studies to confirm its efficacy and elucidate its precise mechanism of action in diabetic neuropathy models.
-
Thorough toxicological studies to establish a clear safety profile.
-
Well-designed, placebo-controlled clinical trials to evaluate its efficacy and safety in patients with painful diabetic neuropathy.
Until such data becomes available, pregabalin remains a cornerstone in the evidence-based management of painful diabetic neuropathy. The comparison between these two compounds highlights the rigorous and lengthy process of drug development, from promising preclinical findings to established clinical utility.
References
- 1. This compound, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregabalin in neuropathic pain: evidences and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of aconitum-containing traditional Chinese medicine for diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregabalin for the treatment of painful diabetic peripheral neuropathy: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
For researchers, scientists, and drug development professionals, the voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. This guide provides a comprehensive head-to-head comparison of Neoline, a natural compound with demonstrated Nav1.7 inhibitory activity, against other notable Nav1.7 inhibitors that have been evaluated in preclinical and clinical studies. The following sections detail their comparative efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
The Role of Nav1.7 in Pain Signaling
The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals. It acts as a "threshold channel," amplifying small, subthreshold depolarizations to initiate action potentials. The critical role of Nav1.7 in pain perception is highlighted by human genetic studies: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most types of pain. This has made selective inhibition of Nav1.7 a highly sought-after strategy for the development of non-opioid analgesics.
Comparative Analysis of Nav1.7 Inhibitors
This section provides a quantitative comparison of this compound and other key Nav1.7 inhibitors. While preclinical studies have shown that this compound, an active ingredient from processed aconite root, can inhibit Nav1.7 currents and alleviate neuropathic pain, a specific half-maximal inhibitory concentration (IC50) for its direct action on the Nav1.7 channel is not yet publicly available.[1] The tables below summarize the available data on the potency, selectivity, and pharmacokinetic properties of selected Nav1.7 inhibitors.
Table 1: In Vitro Potency of Selected Nav1.7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | Human Nav1.7 | Data Not Available | HEK293 | Whole-cell patch clamp |
| PF-05089771 | Human Nav1.7 | 11 | HEK293 | PatchXpress |
| GDC-0276 | Human Nav1.7 | 0.4 | Not Specified | Not Specified |
| ST-2427 (SiteOne) | Human Nav1.7 | 39 | Not Specified | Not Specified |
| MK-2075 | Human Nav1.7 | 149 | Not Specified | Not Specified |
Note: The potency of many Nav1.7 inhibitors is state-dependent, with higher affinity for the inactivated state of the channel.
Table 2: Selectivity Profile of Selected Nav1.7 Inhibitors (IC50 in nM)
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.8 |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| PF-05089771 | 850 | 110 | 11,000 | 10,000 | 25,000 | 160 | >10,000 |
| GDC-0276 | >8.4 | >8.4 | N/A | >8.4 | >8.4 | >480 | N/A |
| ST-2427 (SiteOne) | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |
N/A: Data not publicly available.
Table 3: Comparative Pharmacokinetic Properties
| Compound | Administration | Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| This compound | Oral (in PA extract) | N/A | N/A | N/A |
| PF-05089771 | Oral / IV | 38 | 45 | 13 |
| PF-05150122 | Oral / IV | 110 | 392 | 36 |
| PF-05186462 | Oral / IV | 68 | 134 | 22 |
| GDC-0276 | Oral | Good | Well tolerated | Good PK profile |
Pharmacokinetic data for this compound is from studies of processed aconite (PA) extract in rats. Data for Pfizer compounds (PF- series) are from human microdose studies.[2] GDC-0276 has been shown to have a good pharmacokinetic profile.[3]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the Nav1.7 signaling pathway in nociception and a typical experimental workflow for evaluating Nav1.7 inhibitors.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition
This protocol is used to measure the inhibitory effect of a compound on Nav1.7 channels expressed in a heterologous system, such as HEK293 cells.
-
Cell Culture: HEK293 cells stably expressing the human Nav1.7 alpha subunit and the beta-1 subunit are cultured in standard media.
-
Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
-
The test compound is applied at various concentrations via a perfusion system.
-
The inhibition of the peak Nav1.7 current is measured at each concentration to determine the IC50 value.
-
Carrageenan (CFA)-Induced Inflammatory Pain Model
This model is used to assess the efficacy of a compound in reducing inflammatory pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure:
-
A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus (e.g., Hargreaves test) is taken.
-
100 µL of 1% λ-carrageenan solution in saline is injected subcutaneously into the plantar surface of one hind paw.
-
The contralateral paw is injected with saline as a control.
-
Paw edema and hyperalgesia (decreased withdrawal threshold) typically develop within 1-3 hours.
-
The test compound or vehicle is administered (e.g., orally, intraperitoneally) at a specified time before or after carrageenan injection.
-
Paw withdrawal thresholds are measured at various time points after compound administration to assess its analgesic effect.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce neuropathic pain and evaluate the efficacy of compounds in its treatment.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
The muscle and skin are then sutured.
-
-
Behavioral Testing:
-
Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments starting a few days after surgery and continuing for several weeks.
-
The test compound or vehicle is administered, and the paw withdrawal threshold is measured at different time points to determine the compound's ability to reverse allodynia.
-
Conclusion
The selective inhibition of Nav1.7 remains a promising avenue for the development of novel pain therapeutics. This compound has been identified as a natural product with Nav1.7 inhibitory properties, showing efficacy in a preclinical model of neuropathic pain.[1] However, for a comprehensive head-to-head comparison, further quantitative data on its potency and selectivity are required. Established inhibitors like PF-05089771 and GDC-0276, along with newer candidates like ST-2427, provide valuable benchmarks for the field. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and future Nav1.7 inhibitors, with the ultimate goal of translating preclinical findings into effective clinical pain management.
References
- 1. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of Neoline and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of neoline, a diterpenoid alkaloid found in plants of the Aconitum genus, and morphine, a well-established opioid analgesic. Due to the limited availability of quantitative analgesic data for this compound in standardized preclinical models, this guide utilizes data from its structurally related compound, aconitine, as a surrogate to facilitate a comparative assessment. This comparison is intended to inform researchers on the potential analgesic efficacy and mechanisms of action of this compound relative to a gold-standard opioid.
Executive Summary
Morphine, a potent opioid receptor agonist, has long been the benchmark for analgesic efficacy. However, its clinical use is hampered by a range of adverse effects. This compound, an alkaloid from the same family as the potent analgesic aconitine, presents a potential alternative with a distinct mechanism of action. While direct comparative data is scarce, this guide synthesizes available preclinical findings for aconitine and morphine to provide an initial assessment of their relative analgesic potencies. The primary analgesic mechanism of morphine involves the activation of mu-opioid receptors, leading to the modulation of nociceptive signaling. In contrast, aconitine and likely this compound are believed to exert their analgesic effects through the modulation of voltage-gated sodium channels, a mechanism that could offer a different side-effect profile.
Quantitative Comparison of Analgesic Potency
The following tables summarize the available quantitative data on the analgesic effects of aconitine (as a proxy for this compound) and morphine in standard preclinical pain models in mice. It is crucial to note that these data are compiled from different studies and a direct comparison of ED50 values should be interpreted with caution due to variations in experimental conditions.
| Compound | Test Method | Species | Route of Administration | ED50 (mg/kg) or Effect |
| Aconitine | Hot Plate Test | Mouse | Oral | Increase in pain threshold by 17.12% at 0.3 mg/kg and 20.27% at 0.9 mg/kg[1][2]. |
| Acetic Acid Writhing Test | Mouse | Oral | 68% inhibition at 0.3 mg/kg and 76% inhibition at 0.9 mg/kg[1][3]. | |
| Formalin Test (Phase I) | Mouse | Oral | 33.23% inhibition at 0.3 mg/kg and 20.25% inhibition at 0.9 mg/kg (1h post-administration)[1][4]. | |
| Formalin Test (Phase II) | Mouse | Oral | 36.08% inhibition at 0.3 mg/kg and 32.48% inhibition at 0.9 mg/kg (1h post-administration)[1][4]. | |
| Morphine | Hot Plate Test | Mouse | Subcutaneous | ED50 values ranging from approximately 3.5 mg/kg to 9.5 mg/kg have been reported in various studies. For instance, one study reported an ED50 of 3.50 mg/kg[5]. |
| Acetic Acid Writhing Test | Mouse | Subcutaneous | ED50 values are typically in the range of 0.5 - 1.5 mg/kg. For example, a dose of 10 mg/kg can produce over 90% inhibition of writhing[6]. | |
| Formalin Test (Phase I) | Mouse | Subcutaneous | ED50 values around 2.5 - 5 mg/kg have been reported[7]. A dose of 10 mg/kg has been shown to produce approximately 81.42% inhibition[6]. | |
| Formalin Test (Phase II) | Mouse | Subcutaneous | ED50 values are generally in the range of 2.5 - 5 mg/kg[7]. A dose of 10 mg/kg has been shown to produce approximately 66.11% inhibition[6]. |
Note on Aconitine Data: The data for aconitine is presented as percentage increase in pain threshold or percentage inhibition of the pain response at specific doses, as ED50 values were not consistently available in the reviewed literature.
Signaling Pathways and Mechanism of Action
The analgesic effects of morphine and this compound (as inferred from aconitine) are mediated by distinct signaling pathways.
Morphine: Opioid Receptor-Mediated Analgesia
Morphine exerts its analgesic effect primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.
Figure 1: Simplified signaling pathway of morphine's analgesic action.
This compound (inferred from Aconitum Alkaloids): Modulation of Voltage-Gated Sodium Channels
The analgesic action of Aconitum alkaloids, including aconitine and likely this compound, is primarily attributed to their interaction with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons[8][9]. These alkaloids are known to bind to site 2 on the alpha-subunit of VGSCs, leading to a modification of channel function[10][11][12]. This interaction can result in either activation or blockade of the channel, ultimately leading to a reduction in neuronal excitability and the transmission of pain signals. Subtypes such as Nav1.7 and Nav1.8, which are predominantly expressed in peripheral sensory neurons, are key targets in pain signaling[13][14][15][16][17].
Figure 2: Postulated signaling pathway of this compound's analgesic action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.
Figure 3: Experimental workflow for the Hot-Plate Test.
Procedure:
-
Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant, non-injurious level (e.g., 55 ± 0.5°C).
-
Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are acclimatized to the laboratory environment before testing.
-
Drug Administration: Animals are divided into groups and administered with different doses of the test compound (this compound/aconitine or morphine) or vehicle, typically via oral or subcutaneous routes.
-
Testing: At a predetermined time after drug administration (e.g., 30 or 60 minutes), each mouse is individually placed on the hot plate.
-
Measurement: The latency to the first sign of a nociceptive response, such as paw licking or jumping, is recorded. A cut-off time (e.g., 30 seconds) is employed to prevent tissue damage. An increase in the latency period compared to the control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain and is sensitive to both central and peripheral analgesics.
Figure 4: Experimental workflow for the Acetic Acid-Induced Writhing Test.
Procedure:
-
Animals: Male mice (20-25 g) are used.
-
Drug Administration: Animals receive the test compound or vehicle at specified doses and routes.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after the acetic acid injection, the number of writhes is counted for a defined period (e.g., 20 minutes).
-
Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle-treated control group. A reduction in the number of writhes indicates analgesic activity[18][19][20][21].
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.
References
- 1. journals.plos.org [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. drpress.org [drpress.org]
- 17. Interplay of Nav1.8 and Nav1.7 channels drives neuronal hyperexcitability in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academicjournals.org [academicjournals.org]
- 21. saspublishers.com [saspublishers.com]
Cross-Validation of Neoline's Efficacy in Preclinical Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neoline's performance in various preclinical disease models, juxtaposed with established therapeutic alternatives. The data presented is collated from published experimental studies to offer an objective overview for researchers and drug development professionals.
Alzheimer's Disease Model
This compound has demonstrated significant therapeutic potential in a transgenic mouse model of Alzheimer's disease (Tg-APPswe/PS1dE9). Chronic oral administration of this compound has been shown to improve cognitive function, reduce amyloid-beta (Aβ) plaque burden, and decrease tau hyperphosphorylation. The primary mechanism of action identified is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]
Comparative Performance: this compound vs. Donepezil
To contextualize this compound's efficacy, its effects are compared with Donepezil, a standard-of-care acetylcholinesterase inhibitor used for Alzheimer's treatment. While direct comparative studies are not yet available, data from separate studies using the same or similar transgenic mouse models (Tg-APPswe/PS1dE9 or APP/PS1) provide a basis for objective comparison.
Table 1: Comparison of this compound and Donepezil in Alzheimer's Disease Mouse Models
| Parameter | This compound (0.1 and 0.5 mg/kg) | Donepezil (1 mg/kg) |
| Animal Model | Tg-APPswe/PS1dE9 Mice | APP/PS1 and 5XFAD Mice |
| Cognitive Function (Morris Water Maze) | Significant improvement in escape latency and platform crossings.[1] | Significant improvement in escape latency and memory retention.[2][3] |
| Amyloid-β Pathology | Reduced number of Aβ plaques and decreased levels of insoluble Aβ40/Aβ42.[1] | Attenuated amyloid-β pathology by decreasing Aβ40 and Aβ42 levels and plaque number.[2][4][5] |
| Tau Pathology | Decreased tau hyperphosphorylation.[1] | Attenuated tau hyperphosphorylation.[4] |
| Mechanism of Action | AMPK Activation.[1] | Acetylcholinesterase inhibition, anti-inflammatory effects (microglial inhibition).[2] |
Experimental Protocols: Alzheimer's Disease Model
Morris Water Maze (MWM): This test is widely used to assess spatial learning and memory in rodents.[6][7][8]
-
Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room. Memory is assessed by measuring the escape latency (time to find the platform) and by a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[6][9]
-
This compound Study Protocol: Tg-APPswe/PS1dE9 mice were treated orally with this compound (0.1 or 0.5 mg/kg) for three months before MWM testing.[1]
-
Donepezil Study Protocol: APP/PS1 or 5XFAD mice were treated with Donepezil (e.g., 1 mg/kg/day) for a specified period before MWM assessment.[2][4][5]
Signaling Pathway: this compound in Alzheimer's Disease
Caption: this compound's mechanism in Alzheimer's disease.
Neuropathic Pain Model
This compound has been reported to be effective in animal models of neuropathic pain.[1] To provide a comparative perspective, its potential efficacy is benchmarked against Gabapentin, a first-line treatment for neuropathic pain.
Comparative Performance: this compound vs. Gabapentin
Data for Gabapentin is derived from studies using the spinal nerve ligation (SNL) model, a widely accepted model for inducing neuropathic pain. The key outcome measure is the paw withdrawal threshold in response to a mechanical stimulus, assessed using von Frey filaments.
Table 2: Comparison of this compound and Gabapentin in Neuropathic Pain Models
| Parameter | This compound | Gabapentin |
| Animal Model | Murine peripheral neuropathic pain model.[1] | Spinal Nerve Ligation (SNL) model in rats and mice.[10][11][12] |
| Efficacy Measure | Not specified in detail. | Increased paw withdrawal threshold (reduced allodynia).[10][11][12][13] |
| Mechanism of Action | Not fully elucidated in pain models. | Binds to the α2δ-1 subunit of voltage-gated calcium channels.[12] |
Experimental Protocols: Neuropathic Pain Model
Spinal Nerve Ligation (SNL) Model: This surgical model induces mechanical allodynia, a key symptom of neuropathic pain.[14][15]
-
Procedure: Involves the tight ligation of the L5 and/or L6 spinal nerves.[10][15]
-
Behavioral Testing (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. A lower threshold indicates allodynia.[8][10][16][17]
-
Gabapentin Study Protocol: Following SNL surgery, rats or mice are administered Gabapentin, and the paw withdrawal threshold is measured at various time points.[10][11][12]
Logical Workflow: Neuropathic Pain Assessment
Caption: Experimental workflow for neuropathic pain studies.
Anti-Inflammatory Effects
While direct studies on this compound's anti-inflammatory properties are limited, related compounds (neolignans) and a similarly named compound ("Sinoline") have demonstrated anti-inflammatory activity in preclinical models. This suggests a potential anti-inflammatory mechanism for this compound that warrants further investigation. A common model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a well-established and highly reproducible model of acute inflammation.[18][19]
-
Procedure: A phlogistic agent, carrageenan, is injected into the sub-plantar tissue of the rat hind paw, inducing a localized inflammatory response characterized by edema.[18][20]
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection to quantify the extent of edema.
-
Drug Administration: The test compound (e.g., this compound) is typically administered prior to the carrageenan injection. The reduction in paw volume compared to a control group indicates anti-inflammatory activity.[21][22]
Signaling Pathway: Potential Anti-Inflammatory Action
Caption: Postulated anti-inflammatory mechanism of this compound.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The findings may not be directly transferable to human clinical outcomes. Further research, including direct comparative studies, is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disease-modifying treatment with I 2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 7. Comparative studies using the Morris water maze to assess spatial memory deficits in two transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect between intrathecal non-NMDA antagonist and gabapentin on allodynia induced by spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spinal mechanism underlying the antiallodynic effect of gabapentin studied in the mouse spinal nerve ligation model [pubmed.ncbi.nlm.nih.gov]
- 13. Pain relief by supraspinal gabapentin requires descending noradrenergic inhibitory controls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection of neuropathic pain in a rat model of peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
A Comparative Analysis of Anti-Inflammatory Properties: Neoline and Diclofenac
A comprehensive comparison between the anti-inflammatory properties of Neoline and the well-established nonsteroidal anti-inflammatory drug (NSAID) diclofenac cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound.
Extensive searches of scholarly databases and scientific publications did not yield specific studies investigating the anti-inflammatory mechanisms or efficacy of a compound identified as "this compound." In contrast, diclofenac is a widely researched and prescribed medication with a well-documented profile.
Diclofenac: A Well-Characterized Anti-Inflammatory Agent
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Mechanism of Action of Diclofenac
The primary mechanism of action for diclofenac involves the blockage of the active site of both COX-1 and COX-2 enzymes.[1][3] This prevents the conversion of arachidonic acid into prostaglandins.[2] While effective in reducing inflammation, the inhibition of COX-1 is also associated with potential gastrointestinal side effects.[1]
Beyond COX inhibition, research suggests that diclofenac may also exert its anti-inflammatory effects through other pathways, including:
-
Inhibition of the NF-κB signaling pathway: Studies have shown that diclofenac can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5][6] By inhibiting NF-κB, diclofenac can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][7]
-
Modulation of pro-inflammatory cytokines: Diclofenac has been observed to decrease the levels of pro-inflammatory cytokines like TNF-α and IL-6.[7] However, some studies have reported conflicting results regarding its effect on TNF-α levels.[8][9]
Visualizing Diclofenac's Mechanism of Action
The following diagram illustrates the established signaling pathway through which diclofenac exerts its primary anti-inflammatory effects.
Caption: Mechanism of action of Diclofenac.
The NF-κB Signaling Pathway and Inflammation
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. The diagram below provides a simplified overview of the canonical NF-κB pathway, which is a target for some anti-inflammatory drugs.
Caption: Canonical NF-κB signaling pathway.
Conclusion
Without experimental data on this compound, a direct and objective comparison of its anti-inflammatory properties with diclofenac is not feasible. The information provided for diclofenac serves as a benchmark for the types of data and mechanistic understanding required for a comprehensive comparative analysis. Future research on this compound, should it become available, would be necessary to conduct the requested comparison. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature for the most current and validated information on anti-inflammatory compounds.
References
- 1. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action and mechanisms of neferine in inflammatory diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory neolignans from the roots of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of NF-kappaB activation by merlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Neoline's Therapeutic Potential in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Neoline, an active ingredient derived from processed aconite root, against established first-line treatments for neuropathic pain. The data presented is collated from various preclinical studies, offering a statistical validation of this compound's therapeutic potential and its mechanism of action.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and safer analgesics. Preclinical evidence suggests that this compound, a natural compound, holds promise as a novel therapeutic agent. This document summarizes the available data on this compound's efficacy in established mouse models of neuropathic pain and compares it with standard-of-care drugs: gabapentin, pregabalin, and duloxetine. The primary mechanism of action for this compound, the inhibition of the voltage-gated sodium channel Nav1.7, is also explored.
Comparative Efficacy in Preclinical Models
The therapeutic potential of this compound has been evaluated in several mouse models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and nerve ligation models. The primary endpoint in these studies is the reversal of mechanical allodynia, measured by the von Frey test, which assesses the paw withdrawal threshold to a mechanical stimulus.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with gabapentin, pregabalin, and duloxetine in mouse models of neuropathic pain. It is important to note that the data is compiled from different studies and direct head-to-head comparisons are limited.
Table 1: Efficacy in Paclitaxel-Induced Neuropathic Pain (Mouse Model)
| Compound | Dosage | Route of Administration | Paw Withdrawal Threshold (g) (Mean ± SD) | % Reversal of Mechanical Allodynia | Reference |
| Vehicle Control | - | - | Baseline allodynia level | 0% | [1] |
| This compound | 10 mg/kg/day | Subcutaneous (s.c.) | Significantly increased vs. vehicle | Data not specified as % | [1] |
| Gabapentin | 30 - 100 mg/kg | Intraperitoneal (i.p.) | Significant increase vs. vehicle | Not specified | [2] |
| Pregabalin | 30 - 100 mg/kg | Subcutaneous (s.c.) | Dose-dependent inhibition of allodynia | Not specified | [3] |
| Duloxetine | 30 mg/kg | Oral | Significantly prevented allodynia | Not specified | [2] |
Table 2: Efficacy in Sciatic Nerve Ligation-Induced Neuropathic Pain (Mouse Model)
| Compound | Dosage | Route of Administration | Paw Withdrawal Threshold (g) (Mean ± SD) | % Reversal of Mechanical Allodynia | Reference |
| Vehicle Control | - | - | Baseline allodynia level | 0% | [1] |
| This compound | 10 mg/kg/day | Subcutaneous (s.c.) | Significantly attenuated hyperalgesia | Data not specified as % | [1] |
| Gabapentin | 100 mg/kg | Intraperitoneal (i.p.) | Significant reduction in allodynia | Not specified | [4] |
| Pregabalin | 1.5 - 3 mg/kg/infusion | Intravenous (i.v.) | Partial to full reduction in hypersensitivity | Not specified | [5] |
| Duloxetine | 20 mg/kg | - | Significantly reversed mechanical hypersensitivity | Not specified | [6] |
Mechanism of Action: Targeting Nav1.7
This compound's primary analgesic mechanism is the inhibition of the voltage-gated sodium channel Nav1.7.[1] These channels are predominantly expressed in peripheral nociceptive neurons and play a crucial role in the generation and propagation of action potentials in response to painful stimuli.[7][8] By inhibiting Nav1.7, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.
Signaling Pathway of Nav1.7 in Neuropathic Pain
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and its comparators.
Paclitaxel-Induced Peripheral Neuropathy (PIPN) Mouse Model
This model is used to mimic chemotherapy-induced neuropathic pain.
-
Animals: Male C57BL/6J mice are typically used.[9]
-
Induction of Neuropathy: Paclitaxel is administered via intraperitoneal (i.p.) injections. A common regimen involves intermittent low-doses to replicate the clinical scenario.[9]
-
Behavioral Assessment: Mechanical allodynia is the primary behavioral endpoint. This is assessed using the von Frey filament test.
-
Drug Administration: Test compounds (this compound, gabapentin, etc.) or vehicle are administered at specified doses and routes.
von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments with varying stiffness.
-
Procedure: Mice are placed in individual chambers on an elevated mesh floor and allowed to acclimatize. The filaments are applied to the plantar surface of the hind paw with enough force to cause a slight bend. The response, typically a sharp withdrawal of the paw, is recorded. The 50% withdrawal threshold is calculated using the up-down method.[10][11]
Comparative Analysis and Future Directions
The preclinical data suggests that this compound is a promising candidate for the treatment of neuropathic pain, with a mechanism of action that is distinct from some of the current first-line therapies. Its ability to significantly attenuate mechanical hyperalgesia in robust animal models is a strong indicator of its potential clinical utility.
However, several key areas require further investigation:
-
Direct Comparative Studies: Head-to-head preclinical studies directly comparing the efficacy and side-effect profiles of this compound with gabapentin, pregabalin, and duloxetine under identical experimental conditions are necessary for a more definitive assessment.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are required to establish a safe and effective dosing regimen for potential human trials.
-
Clinical Trials: Ultimately, the therapeutic potential of this compound must be validated in well-designed, randomized, placebo-controlled clinical trials in patients with neuropathic pain.
Experimental Workflow
References
- 1. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Operant self-administration of pregabalin in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duloxetine and 8-OH-DPAT, but not fluoxetine, reduce depression-like behaviour in an animal model of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NaV1.7 and pain: contribution of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Neoline
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of Neoline (CAS 466-26-2), also known as Bullatine B. Adherence to these procedures is critical for personnel safety and environmental protection.
Emergency Contact Information:
In case of an emergency, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. For immediate medical advice in case of exposure, contact a poison control center.
Understanding this compound: A Profile
This compound is a diterpene alkaloid, a class of naturally occurring chemical compounds. It is supplied as a solid and should be handled with care in a laboratory setting.
| Property | Value |
| CAS Number | 466-26-2 |
| Synonyms | Bullatine B |
| Molecular Formula | C24H39NO6 |
| Appearance | Solid |
| Storage | Store at -20°C |
Hazard Identification and Safety Precautions
While a comprehensive toxicological profile for this compound is not fully established, it is classified as a hazardous substance for research purposes and should be handled with appropriate caution. The Safety Data Sheet (SDS) from suppliers like Cayman Chemical indicates that this material should be considered hazardous until further information is available.[1]
Key safety warnings include:
-
For research use only. Not for human or veterinary diagnostic or therapeutic use.[1]
-
Potential Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol for Decontamination of Minor Spills:
In the event of a minor spill, the following procedure should be followed:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collection: Place the contained material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Dispose of the sealed container as hazardous waste through your institution's EHS office or a licensed contractor.
Waste Management and Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Licensed Hazardous Waste Disposal
It is imperative to use a licensed and reputable hazardous waste disposal company for the final disposal of this compound. These companies are equipped to handle and transport hazardous chemicals in compliance with regulatory standards. Your institution's Environmental Health and Safety office will have a list of approved vendors.
By adhering to these procedures, you contribute to a safe and responsible research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Navigating "Neoline": A Case of Mistaken Identity in Chemical Safety
Initial searches for safety and handling protocols for a chemical named "Neoline" did not yield information pertinent to a laboratory setting. The term "this compound" is predominantly associated with a brand of automotive electronics, including dash cams and radar detectors. However, it is highly probable that the intended query was for "Neoxaline," a bioactive fungal metabolite. This guide provides the essential safety and logistical information for handling Neoxaline, structured to meet the needs of researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Neoxaline is a potent antimitotic and antiproliferative alkaloid that requires careful handling in a controlled laboratory environment to prevent accidental exposure. The following personal protective equipment (PPE) and engineering controls are mandatory when working with this compound.
Personal Protective Equipment (PPE)
A summary of the required PPE is provided below for quick reference.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from airborne particles and splashes. |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Prevents skin contact. Nitrile offers good chemical resistance. |
| Body Protection | Laboratory Coat | Fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
